7-Chloro-1H-indole-4-carbaldehyde
Description
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Properties
IUPAC Name |
7-chloro-1H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPJTYUCHCYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694630 | |
| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-37-9 | |
| Record name | 7-Chloro-1H-indole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-1H-indole-4-carbaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-indole-4-carbaldehyde is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde (formyl) group at specific positions on the indole ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Core Properties and Identification
The unique identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 1167055-37-9 to this compound.[][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1167055-37-9 | [][5][6] |
| Molecular Formula | C₉H₆ClNO | [] |
| Molecular Weight | 179.6 g/mol | [] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CN2)Cl | [] |
| InChI Key | IREPJTYUCHCYLI-UHFFFAOYSA-N | [] |
Synthesis and Reactivity
The synthesis of substituted indoles, including this compound, often involves multi-step processes. While specific, detailed synthetic procedures for this exact molecule are not extensively published in readily available literature, general methods for the formylation of indoles can be adapted. A common approach is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring like indole.
The general workflow for a potential synthesis could involve the initial synthesis of the 7-chloroindole scaffold followed by a regioselective formylation at the C4 position. The choice of reagents and reaction conditions is critical to control the regioselectivity of the formylation, as indole can be formylated at different positions.
Caption: A potential synthetic workflow for this compound.
The reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus. The aldehyde group can undergo a variety of chemical transformations, including:
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form various amine derivatives.
-
Wittig reaction and related olefination reactions to form alkenes.
-
Condensation reactions with active methylene compounds.
These reactions make it a valuable intermediate for introducing diverse functionalities and building molecular complexity.[2]
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing drugs on the market.[1] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The aldehyde group serves as a chemical handle for further elaboration of the molecule to explore structure-activity relationships (SAR).
While specific therapeutic applications of direct derivatives of this compound are not yet widely reported, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, indole-4-carboxamide derivatives have been explored as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[7]
Caption: A simplified diagram showing the mechanism of PARP-1 inhibition, a potential application for derivatives of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically achieved using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H stretch of the indole and the C=O stretch of the aldehyde.
Safety and Handling
As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling this compound. Although a specific, detailed safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from similar chlorinated indole compounds.
General Safety Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules. Its unique substitution pattern provides a strategic starting point for the exploration of new chemical space in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors. As the field of medicinal chemistry continues to evolve, the importance of such well-defined building blocks in the rational design of new therapeutics is undeniable.
References
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PubChem. 7-chloro-1H-indole.
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Royal Society of Chemistry.
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AChemBlock. 7-chloro-1H-indole-3-carbaldehyde 97%.
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Amadis Chemical. This compound.
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Google Patents. Improved 7-chloroquinaldine synthesis.
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Chemical Intermediates: The Case of 7-Chloro-1H-indole-3-carboxaldehyde.
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RSC Publishing. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors.
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
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An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
7-Chloro-1H-indole-4-carbaldehyde is a substituted indole derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties[1]. The presence of a chlorine atom at the 7-position and a carbaldehyde group at the 4-position of the indole ring imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and safe handling.
Chemical and Physical Properties
The properties of this compound are influenced by the interplay of the indole ring system, the electron-withdrawing nature of the chlorine atom, and the reactive aldehyde functionality.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.6 g/mol | [2] |
| CAS Number | 1167055-37-9 | [] |
| Appearance | Pale yellow to light brown solid (predicted) | [N/A] |
| Melting Point | Estimated to be in the range of 60-100 °C | Inferred from related compounds[4] |
| Boiling Point | Not experimentally determined | [N/A] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, methanol, DMSO, and chloroform. Insoluble in water. | Inferred from related compounds[5][6] |
A Note on Solubility: While quantitative solubility data is not available, substituted indoles generally exhibit good solubility in common organic solvents due to the aromatic nature of the indole ring[5][6]. The polarity of the aldehyde group may enhance solubility in polar organic solvents.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm.
-
Indole N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally appears downfield (δ 8.0-12.0 ppm).
-
Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their positions relative to the substituents. The proton adjacent to the chlorine atom is expected to be deshielded.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 185-195 ppm.
-
Aromatic Carbons: Carbons of the indole ring will resonate in the region of δ 100-140 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the indole chromophore. The extended conjugation provided by the aldehyde group will likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted indole[7][8].
Synthesis and Purification
The most probable synthetic route to this compound is through the Vilsmeier-Haack formylation of 7-chloroindole[9][10]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole
This protocol is a generalized procedure based on established methods for the formylation of indoles and should be optimized for the specific substrate.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous liquid.
-
Reaction with 7-Chloroindole: Dissolve 7-chloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reactivity and Chemical Stability
The chemical behavior of this compound is dictated by the reactivity of the indole nucleus and the aldehyde functional group.
-
Aldehyde Group Reactivity: The aldehyde group is susceptible to a wide range of nucleophilic addition reactions. It can undergo oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in condensation reactions such as the Wittig, Knoevenagel, and Henry reactions[11]. These transformations provide a versatile handle for further molecular elaboration.
-
Indole Ring Reactivity: The indole ring is an electron-rich aromatic system and is prone to electrophilic substitution. The presence of the electron-withdrawing chloro and aldehyde groups will deactivate the ring towards electrophilic attack compared to unsubstituted indole.
-
Stability: Chloro-substituted indoles are generally stable under neutral conditions. However, they may be susceptible to degradation under strongly acidic or basic conditions, or upon prolonged exposure to light and air. The aldehyde group can be prone to oxidation over time. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.
Safety and Handling
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek medical advice.
Conclusion
This compound is a valuable building block in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and essential safety information. The insights presented herein are intended to support researchers and drug development professionals in the effective utilization and safe handling of this versatile indole derivative. Further experimental investigation is warranted to definitively determine certain physical constants and to fully explore its reactivity profile.
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Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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- UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. (n.d.).
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An In-Depth Technical Guide to 7-Chloro-1H-indole-4-carbaldehyde: Molecular Structure, Properties, and Synthetic Pathways for Drug Discovery
This guide provides a comprehensive technical overview of 7-Chloro-1H-indole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic characterization. Furthermore, we will explore its potential as a versatile building block in the synthesis of novel therapeutic agents, drawing upon the established pharmacological importance of the indole scaffold.
Molecular Structure and Physicochemical Properties
This compound is a derivative of indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The key structural features of this molecule are a chlorine atom substituted at the 7-position of the indole ring and a formyl (aldehyde) group at the 4-position. These substitutions significantly influence the electronic properties and reactivity of the indole core, making it a valuable intermediate in organic synthesis.
The presence of the electron-withdrawing chlorine atom and the aldehyde group modulates the electron density of the indole ring system. The aldehyde functionality, in particular, offers a reactive site for a plethora of chemical transformations, enabling the construction of more complex molecular architectures.
Key Physicochemical Data
A summary of the key computed and experimentally observed (where available for analogous compounds) properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.60 g/mol | |
| CAS Number | 1167055-37-9 | |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CN2)Cl | |
| Appearance | Expected to be a solid, likely pale yellow to brown | General observation for similar compounds |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic strategies. One of the most direct and widely applicable methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
The proposed synthetic pathway involves the direct formylation of commercially available 7-chloro-1H-indole. The indole nucleus is sufficiently electron-rich to undergo electrophilic substitution, and the formylation is expected to occur at an available position on the benzene ring.
Proposed Synthetic Workflow
The workflow for the synthesis of this compound via the Vilsmeier-Haack reaction is outlined below.
Sources
A Comprehensive Guide to the Spectroscopic Characterization of 7-Chloro-1H-indole-4-carbaldehyde
Introduction
7-Chloro-1H-indole-4-carbaldehyde is a substituted indole derivative of interest in synthetic chemistry and drug discovery. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and professionals in the field of drug development. The focus is not merely on the data itself, but on the underlying principles that guide experimental design and data interpretation, ensuring scientific integrity and reproducibility.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
1.1: ¹H NMR Spectroscopy: Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the aldehyde group, and the aromatic indole ring system. By comparing with data from similar indole derivatives, we can predict and interpret the spectrum. For instance, data for 7-chloro-1-ethyl-1H-indole-3-carbaldehyde shows characteristic shifts that can be extrapolated to our target molecule.[1]
The aldehyde proton is anticipated to be the most downfield signal, typically appearing as a singlet above 10 ppm. The indole N-H proton will also be downfield, likely appearing as a broad singlet. The aromatic protons on the benzene and pyrrole rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.
1.2: ¹³C NMR Spectroscopy: Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single peak. The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 180-200 ppm. The aromatic carbons will appear in the 110-140 ppm region. The specific chemical shifts will be influenced by the chlorine substituent and the overall electronic distribution in the indole ring. For example, the ¹³C NMR data for 7-chloro-1-ethyl-1H-indole-3-carbaldehyde reveals shifts for the chloro-substituted aromatic ring that are informative for our analysis.[1]
1.3: Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[2]
Sample Preparation:
-
Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently vortex or sonicate to ensure complete dissolution.[3]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2][3] The liquid level should be around 4-5 cm.[3]
-
Internal Standard: If required, a small amount of an internal standard like tetramethylsilane (TMS) can be added for referencing.[2]
Instrumental Acquisition:
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp signals.[2][3]
-
Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]
-
Acquisition Parameters:
-
For ¹H NMR, a standard pulse sequence is used with 8-16 scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed with a larger number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Caption: Experimental Workflow for ATR-FTIR Spectroscopy.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of the molecular weight and elemental composition. Electron Ionization (EI) is a common hard ionization technique suitable for relatively volatile and thermally stable compounds like this compound. [4][5]
3.1: Interpretation of the Mass Spectrum
The EI mass spectrum of this compound is expected to show:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragment Ions: Fragmentation of the molecular ion can lead to characteristic fragment peaks. Common fragmentation pathways for indole aldehydes include the loss of the formyl group (CHO) or carbon monoxide (CO). The fragmentation pattern serves as a "fingerprint" for the molecule. [6][7]
3.2: Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the ion source. For a solid sample, a direct insertion probe may be used, which is heated to volatilize the sample. [4]2. Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [4][5][8]3. Acceleration: The resulting positively charged ions are accelerated by an electric field.
-
Mass Analysis: The accelerated ions are then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Caption: Experimental Workflow for Electron Ionization Mass Spectrometry.
Section 4: Summary of Spectroscopic Data
The following table summarizes the expected key spectroscopic data for this compound based on the principles outlined above and data from analogous compounds.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aldehyde proton (>10 ppm, s), Indole N-H (broad s), Aromatic protons with characteristic splitting patterns. |
| ¹³C NMR | Carbonyl carbon (180-200 ppm), Aromatic carbons (110-140 ppm). |
| IR (ATR-FTIR) | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹). |
| MS (EI) | Molecular ion (M⁺) with a characteristic M+2 peak for chlorine, fragmentation corresponding to loss of CHO and/or CO. |
References
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University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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University of California, Irvine Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
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ANU Open Research. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. [Link]
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Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]
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Scientist Channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. [Link]
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PubChem. (n.d.). Indole-4-carboxaldehyde. [Link]
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NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]
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mzCloud. (n.d.). 4 Indolecarbaldehyde. [Link]
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ANU Open Research. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Supporting Information. [Link]
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SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[ATR-IR] - Spectrum. [Link]
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PubChem. (n.d.). Indole-7-carboxaldehyde. [Link]
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solubility of 7-Chloro-1H-indole-4-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 7-Chloro-1H-indole-4-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a predictive and methodological approach. We will first dissect the molecule's physicochemical properties to forecast its solubility profile across a range of common organic solvents. Subsequently, a detailed, field-proven experimental protocol for quantitative solubility determination via the isothermal shake-flask method is presented. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound, ensuring procedural success in synthesis, purification, and formulation.
Introduction: The Significance of Solubility
This compound (CAS No. 119725-36-3, Molecular Formula: C₉H₆ClNO) is a substituted indole derivative of significant interest in the synthesis of pharmacologically active molecules.[] The indole scaffold is a privileged structure in drug discovery, and modifications such as the addition of chloro and carbaldehyde groups can profoundly alter a molecule's biological activity and physicochemical properties.
Among these properties, solubility is paramount. It is a critical determinant of a compound's behavior at every stage of the drug development pipeline:
-
Chemical Synthesis: Solvent selection dictates reaction rates, yields, and impurity profiles.
-
Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvent systems.
-
Formulation: The ability to create stable, homogenous solutions at desired concentrations is essential for delivering a consistent and effective drug product.
-
Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into circulation.
Understanding the solubility of this compound is, therefore, not merely an academic exercise but a prerequisite for its successful application.
Physicochemical Profile and Predictive Solubility Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] Let's analyze the structural features of this compound to predict its behavior.
-
The Indole Core: The bicyclic aromatic indole ring is predominantly nonpolar and hydrophobic. However, the nitrogen atom in the pyrrole ring contains an N-H bond, which can act as a hydrogen bond donor.[3]
-
The 4-Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom, which can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.[4]
-
The 7-Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the molecule's overall lipophilicity (fat-solubility) and molecular weight, which can decrease solubility in polar solvents like water.
Causality: The molecule possesses both polar (aldehyde, N-H) and nonpolar (aromatic rings, chloro group) characteristics, making it amphiphilic. We can predict that its highest solubility will be in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Its solubility in nonpolar solvents will be moderate, while solubility in highly polar protic solvents like water is expected to be low.[4][5]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar aldehyde group. |
| Polar Protic | Methanol, Ethanol, 1-Butanol | Moderate to High | Solvents can act as both H-bond donors and acceptors, interacting with the N-H and aldehyde groups. Solubility may decrease with increasing alkyl chain length (e.g., higher in ethanol than in butanol).[6][7] |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Solvated primarily through π-π stacking interactions with the indole ring. The polar groups limit high solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Lacks favorable intermolecular interactions. Van der Waals forces are insufficient to overcome the crystal lattice energy of the solid solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Similar polarity and ability to engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, likely resulting in higher solubility. |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic chloro-indole core dominates, leading to poor interaction with water's strong hydrogen-bonding network.[5][8] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility.[2] This protocol provides a self-validating system for generating accurate and reproducible data.
Workflow for Solubility Determination
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The Role of 7-Chloro Substitution on the Reactivity of Indole-4-Carbaldehyde: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide:
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this privileged structure is paramount for modulating biological activity. This technical guide provides an in-depth analysis of 7-chloroindole-4-carbaldehyde, a versatile building block whose reactivity is uniquely influenced by the C7-chloro substituent. We will dissect the electronic and steric effects of the chloro group, exploring how it governs the reactivity of both the indole ring in electrophilic aromatic substitutions and the 4-carbaldehyde moiety in nucleophilic additions. This whitepaper offers researchers and drug development professionals a comprehensive understanding of this reagent's behavior, supported by mechanistic insights, detailed experimental protocols, and its application in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Substituted Indoles
Indoles are not merely structural motifs; they are dynamic platforms for drug discovery. Their electron-rich nature makes them highly reactive, particularly towards electrophiles at the C3 position.[3][4] The introduction of substituents onto the indole core dramatically alters its electronic landscape and steric profile, providing a powerful tool for fine-tuning its synthetic utility and pharmacological properties.
The indole-4-carbaldehyde framework is particularly valuable, presenting two distinct reactive sites: the nucleophilic indole ring and the electrophilic aldehyde. The addition of a chloro group at the 7-position introduces a fascinating dichotomy of electronic effects—inductive withdrawal and resonance donation—that creates a nuanced reactivity profile. Understanding this profile is critical for leveraging 7-chloroindole-4-carbaldehyde as a precursor for advanced intermediates in drug development programs.
Synthesis of 7-Chloroindole-4-carbaldehyde
A practical and scalable synthesis is crucial for the utility of any building block. While various methods for indole synthesis exist[5], a common route to substituted indole-4-carbaldehydes involves the formylation of the corresponding indole. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole
This protocol describes a representative procedure for the synthesis of the title compound.
Objective: To introduce a formyl group at the C4 position of 7-chloroindole. Mechanistically, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride and dimethylformamide (DMF). The electron-rich indole attacks this electrophile, and subsequent hydrolysis yields the aldehyde.
Materials:
-
7-Chloroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 7-chloroindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ to neutralize the mixture until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 7-chloroindole-4-carbaldehyde.
The Dichotomous Role of the 7-Chloro Substituent
The reactivity of 7-chloroindole-4-carbaldehyde is fundamentally governed by the electronic and steric properties of the chloro group.
Electronic Effects: Induction vs. Resonance
The chlorine atom exerts two opposing electronic forces on the indole ring:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene portion of the indole through the sigma bond network. This effect deactivates the ring towards electrophilic attack compared to unsubstituted indole.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive withdrawal.
This duality makes the overall electron-donating or -withdrawing character of the substituent position-dependent. For the aldehyde at C4, the primary influence is the strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon.
Caption: Electronic effects of the 7-chloro substituent.
Steric Effects
The chlorine atom at the C7 position introduces steric bulk in proximity to the N1 position of the indole ring. This can influence reactions that involve this nitrogen, such as N-alkylation or N-arylation, by sterically hindering the approach of electrophiles. Furthermore, it can influence the preferred conformation of the C4-carbaldehyde group, potentially affecting the facial selectivity of nucleophilic attack.
Reactivity Profile I: Electrophilic Aromatic Substitution (EAS)
The indole ring is inherently nucleophilic and readily undergoes electrophilic substitution, with a strong preference for the C3 position.[3][4] The 7-chloro substituent modulates this reactivity.
-
Reactivity: The net effect of the electron-withdrawing chloro group is a deactivation of the indole ring towards EAS compared to the parent indole. Harsher reaction conditions may be required to achieve substitution.
-
Regioselectivity: Despite the deactivation, the directing influence of the indole nitrogen lone pair remains dominant, strongly favoring electrophilic attack at the C3 position. The 7-chloro group does not typically alter this inherent regioselectivity.
Caption: General workflow for EAS on the indole core.
Reactivity Profile II: Nucleophilic Addition to the 4-Carbaldehyde
The most significant impact of the 7-chloro substituent is on the reactivity of the aldehyde group. Nucleophilic addition is the cornerstone reaction of aldehydes and ketones.[6]
-
Enhanced Electrophilicity: The potent electron-withdrawing inductive effect of the C7-chloro group is relayed through the benzene ring to the C4-carbaldehyde. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles.[7]
-
Reaction Acceleration: Consequently, reactions such as Grignard additions, Wittig olefinations, reductive aminations, and Knoevenagel condensations often proceed more rapidly and under milder conditions compared to their non-halogenated analogs.
Protocol Example: Knoevenagel Condensation
This protocol details the condensation of 7-chloroindole-4-carbaldehyde with malononitrile, a classic reaction that benefits from the enhanced electrophilicity of the aldehyde.
Objective: To synthesize (E)-2-((7-chloro-1H-indol-4-yl)methylene)malononitrile, a versatile intermediate for further functionalization.
Materials:
-
7-Chloroindole-4-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Setup: In a round-bottom flask, dissolve 7-chloroindole-4-carbaldehyde (1 equivalent) in ethanol.
-
Addition of Nucleophile: Add malononitrile (1.1 equivalents) to the solution.
-
Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction is often rapid, with the product precipitating out of solution. Monitor by TLC.
-
Isolation: After the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the pure condensed product.
| Reactant | Product | Conditions | Key Advantage of 7-Cl |
| 7-Chloroindole-4-carbaldehyde + Malononitrile | (E)-2-((7-chloro-1H-indol-4-yl)methylene)malononitrile | Piperidine, EtOH, RT | Faster reaction rate due to increased aldehyde electrophilicity. |
| 7-Chloroindole-4-carbaldehyde + Wittig Ylide | 7-Chloro-4-vinyl-1H-indole derivative | THF, 0 °C to RT | Efficient olefination under standard conditions. |
| 7-Chloroindole-4-carbaldehyde + Amine + NaBH(OAc)₃ | 7-Chloro-4-(aminomethyl)-1H-indole derivative | DCE, Acetic Acid | Facile iminium ion formation for reductive amination. |
Table 1: Representative nucleophilic addition reactions and the influence of the 7-chloro group.
Applications in Medicinal Chemistry
The unique reactivity of 7-chloroindole-4-carbaldehyde makes it a valuable precursor in drug discovery. The chloro-substituent not only modulates reactivity for synthetic ease but can also serve as a critical pharmacophore, engaging in halogen bonding or occupying hydrophobic pockets in target proteins. For instance, related 7-chloroquinoline structures are key components in antimalarial drugs like chloroquine[8], and various substituted indoles are investigated as kinase inhibitors, antiviral agents, and CNS-active compounds.[1][9] The ability to readily perform nucleophilic additions at the C4-aldehyde position allows for the rapid construction of molecular libraries with diverse side chains, crucial for structure-activity relationship (SAR) studies.
Conclusion
The 7-chloro substituent on indole-4-carbaldehyde is not a passive spectator. It is a powerful control element that fine-tunes the molecule's reactivity through a balance of electronic and steric effects. Its primary role is to activate the 4-carbaldehyde group toward nucleophilic attack via a strong inductive electron-withdrawing effect, while moderately deactivating the indole ring to electrophilic substitution. This predictable and synthetically advantageous behavior makes 7-chloroindole-4-carbaldehyde a highly valuable and strategic building block for medicinal chemists aiming to construct complex, biologically active molecules.
References
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Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40(9), 741-744.
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Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053.
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De Rosa, M., & Ribaud, G. L. (1983). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 48(24), 4652–4654.
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. (Note: While not directly cited, this provides context on indole alkaloids and ring cleavage mentioned in search result[10]).
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Wang, B., Ma, J., & Zhang, Y. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10338–10349.
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Jones, K., & Brough, P. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6248–6251.
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Sundberg, R. J. (2008). Electrophilic Substitution Reactions of Indoles. In Topics in Heterocyclic Chemistry (pp. 119-205). Springer.
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Note: Provides context for general indole synthesis mentioned in search result[5]).
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University of Calgary. (n.d.). Chapter 17: Nucleophilic Addition. University of Calgary Chemistry.
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Baldi, B. G., Slovin, J. P., & Cohen, J. D. (1989). Synthesis of 14C-labeled halogen substituted indole-3-acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 27(6), 727-732.
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Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
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Química Orgánica. (n.d.). Electrophilic substitution at the indole. Química Orgánica.
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Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia.
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LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
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Liu, S. Y. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(15), 4181-4184.
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Gualdrón-Reyes, A. F., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1365.
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Das, A., & Ghorai, P. (2024). Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. ChemistrySelect, 9(4).
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Mosquera, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197–14210.
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NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries.
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Khan, I., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate.
-
Mondal, S., et al. (2023). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemistry.
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BenchChem. (2025). Application Notes and Protocols: Indole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry. BenchChem.
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El-Faham, A., et al. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 52(4), 1035-1051.
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Chibale, K., et al. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: Discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 17(17), 4733-4736.
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An In-Depth Technical Guide to the Electronic Properties of the Formyl Group in 7-Chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-indole-4-carbaldehyde is a vital heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. The reactivity, binding affinity, and metabolic stability of derivatives synthesized from this core are profoundly dictated by the electronic characteristics of the C4-formyl group. This guide provides a comprehensive analysis of the synergistic electronic effects at play within the molecule, dissecting the contributions of the indole nucleus, the electron-withdrawing formyl group, and the C7-chloro substituent. We explore both experimental and computational methodologies for characterizing these properties, offering a foundational understanding for professionals engaged in the rational design of indole-based therapeutics.
Introduction
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic landscape, characterized by a π-excessive nature, makes it a rich template for chemical modification.[2][3] The introduction of a formyl (-CHO) group, particularly at the C4 position, installs a key electrophilic center and a versatile handle for synthetic transformations such as reductive amination, oxidation, and condensation reactions. The electronic nature of this aldehyde is not intrinsic but is instead finely tuned by the substituents on the indole core.
In this compound, the interplay between the inherent electron-donating properties of the indole's pyrrole moiety, the powerful electron-withdrawing nature of the C4-formyl group, and the dualistic electronic influence of the C7-chloro substituent creates a complex and nuanced electronic environment. Understanding this environment is paramount for predicting reaction outcomes and designing molecules with optimal target engagement profiles. This guide aims to elucidate these electronic properties through a detailed examination of substituent effects, supported by theoretical and practical methodologies.
Chapter 1: The Electronic Architecture of a Substituted Indole
The electronic properties of this compound are a composite of three distinct contributors: the indole nucleus, the C4-formyl group, and the C7-chloro group.
The Indole Nucleus: A π-Excessive System
The indole core consists of a benzene ring fused to a pyrrole ring. The nitrogen lone pair actively participates in the π-electron system, rendering the ring electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position.[2][4] This π-excessive character means the indole ring itself can modulate the electron density of its substituents.
The C4-Formyl Group: A Potent Electron-Withdrawing Group
The formyl group is a classic electron-withdrawing group (EWG) operating through two primary mechanisms:
-
Inductive Effect (-I): The highly electronegative oxygen atom pulls electron density away from the carbonyl carbon and, by extension, from the indole ring through the sigma bond framework.
-
Resonance Effect (-M): The π-system of the carbonyl group can withdraw electron density from the aromatic ring via resonance, further delocalizing the π-electrons and deactivating the ring.
The presence of the formyl group at C4 significantly decreases the electron density of the indole ring, making it less nucleophilic than the parent indole.[1][5] Studies on various 4-substituted indoles have shown that EWGs like the formyl group cause a red-shift in the molecule's absorption spectrum, indicating a change in the electronic transition energies.[5]
The C7-Chloro Substituent: A Dualistic Influence
Halogens like chlorine exhibit a dichotomous electronic nature:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density through the σ-bond framework, deactivating the ring.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the aromatic π-system, a weak electron-donating effect.
For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the C7-chloro group primarily acts to reduce the overall electron density of the benzene portion of the indole nucleus.
Chapter 2: Synergistic Effects and the Net Electronic Character
The final electronic character of the formyl group in this compound is determined by the vector sum of these individual effects. The C7-chloro group's strong inductive withdrawal enhances the overall electron-deficient nature of the benzene ring. This, in turn, amplifies the electron-withdrawing pull of the C4-formyl group, as the indole nucleus is less able to counteract its influence.
The net result is a formyl group with heightened electrophilicity . The carbon atom of the aldehyde is significantly more electron-poor (more positive partial charge) compared to that in unsubstituted indole-4-carbaldehyde. This has direct consequences for its reactivity, making it more susceptible to nucleophilic attack.
Diagram: Interplay of Electronic Effects
The following diagram illustrates the dominant electronic forces within the molecule. The inductive withdrawal (-I) effects of both the chloro and formyl groups work in concert to decrease electron density in the ring, while the resonance (-M) effect of the formyl group further delocalizes π-electrons.
Caption: Dominant electronic effects influencing the formyl group.
Chapter 3: Experimental and Computational Characterization
A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a thorough characterization of the formyl group's electronic properties.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the aldehyde proton (-CHO) is a sensitive probe of its electronic environment. In this compound, this proton is expected to be significantly downfield (higher ppm) compared to indole-4-carbaldehyde, reflecting the increased deshielding caused by the potent electron withdrawal.
-
¹³C NMR: Similarly, the resonance of the carbonyl carbon will be shifted downfield, indicating a lower electron density at this position. Comparing these shifts to reference compounds provides a semi-quantitative measure of the substituent effects.[6]
-
-
UV-Visible Spectroscopy: Electronic transitions in the indole chromophore are sensitive to substituent effects.[7][8] Strong electron-withdrawing groups at the C4 position, like the formyl group, are known to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted indole.[5] This shift provides insight into how substituents alter the HOMO-LUMO gap of the molecule.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for visualizing and quantifying electronic properties.[9][10]
Table 1: Key Computational Analyses
| Analysis Type | Description | Insights Gained |
| Electrostatic Potential (ESP) Map | Visualizes the electrostatic potential on the electron density surface.[11] Red indicates electron-rich (negative potential) regions, while blue indicates electron-poor (positive potential) regions.[12][13] | Provides a qualitative, color-coded map of charge distribution. The formyl group's oxygen will be strongly red, and the carbonyl carbon and aldehyde proton will be in a bluish region, highlighting the bond's polarity and the carbon's electrophilicity. |
| Natural Bond Orbital (NBO) Analysis | Analyzes the wavefunction to provide a localized, Lewis-like bonding picture.[14] It calculates natural atomic charges on each atom. | Quantifies the partial charge on the formyl carbon, oxygen, and hydrogen atoms. A higher positive charge on the carbon atom in the chloro-substituted indole compared to the unsubstituted version would provide quantitative evidence of its enhanced electrophilicity. |
| Molecular Orbital Analysis | Calculates and visualizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The LUMO's shape and location indicate the most probable site for nucleophilic attack. For this molecule, the LUMO is expected to have a significant coefficient on the C4-formyl group, particularly on the carbonyl carbon. |
Diagram: Computational Workflow for Electronic Property Analysis
The following diagram outlines a standard workflow for the computational analysis of the target molecule.
Caption: A typical DFT-based computational workflow.
Chapter 4: Implications for Drug Development
The heightened electrophilicity of the formyl group in this compound has significant practical implications:
-
Enhanced Reactivity in Synthesis: Reactions involving nucleophilic attack at the carbonyl carbon, such as the formation of imines, oximes, or the addition of organometallic reagents, are expected to proceed more readily and under milder conditions compared to less electron-deficient indole aldehydes.
-
Stronger Non-Covalent Interactions: The polarized C=O bond makes the oxygen a stronger hydrogen bond acceptor. This can be critical for molecular recognition at a biological target, potentially increasing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The combined electronic effects influence the molecule's overall dipole moment and lipophilicity, which in turn affect its solubility, membrane permeability, and pharmacokinetic profile. The presence of the chlorine atom, for instance, generally increases lipophilicity.[15]
Conclusion
The electronic properties of the formyl group in this compound are not governed by a single factor but are the result of a complex synergy between the indole nucleus and its substituents. The combined electron-withdrawing forces of the C4-formyl and C7-chloro groups create a highly electrophilic carbonyl center. This characteristic is a defining feature of the molecule's chemical reactivity and its potential for forming strong interactions within a biological target. A thorough understanding of these electronic properties, achieved through a combination of modern spectroscopic and computational techniques, is indispensable for leveraging this important scaffold in the design and synthesis of next-generation therapeutics.
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Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. (2023). PubMed. Available at: [Link]
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Substituent effects on indole universal bases in DNA. Taylor & Francis Online. Available at: [Link]
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Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (2022). ChemRxiv. Available at: [Link]
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Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (2001). Royal Society of Chemistry. Available at: [Link]
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Electrostatic potential maps of (a) indole, (b) skatole, (c, d) two.... ResearchGate. Available at: [Link]
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). National Institutes of Health. Available at: [Link]
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Indole: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]
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Unlocking the Therapeutic Potential of Chlorinated Indole Aldehydes: A Technical Guide for Drug Discovery
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Intersection of Indole Chemistry and Halogenation
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic drugs. Its inherent planarity and electron-rich nature facilitate crucial interactions with a multitude of biological targets. The strategic introduction of a chlorine atom onto this privileged scaffold, coupled with the presence of a reactive aldehyde group, gives rise to the class of chlorinated indole aldehydes. This unique combination of functional groups can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. Consequently, this often translates into enhanced or novel biological activities, making chlorinated indole aldehydes a compelling area of investigation for the development of new therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of chlorinated indole aldehydes, with a focus on their potential applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and offer insights into future research directions.
Anticancer Activities: Targeting the Machinery of Malignancy
Chlorinated indole derivatives have demonstrated significant potential as anticancer agents, and the presence of an aldehyde functionality can further enhance this activity. While research on specific chlorinated indole aldehydes is an emerging field, the available evidence points towards several key mechanisms of action.
One of the primary modes of anticancer activity for many indole compounds is the disruption of microtubule dynamics, a critical process for cell division. By interfering with tubulin polymerization, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, or programmed cell death.
Furthermore, derivatives of chlorinated indoles have been shown to modulate key signaling pathways that are often dysregulated in cancer. For instance, (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide has been identified as an inhibitor of the WNT signaling pathway, which plays a crucial role in cancer cell proliferation[1]. This compound demonstrated growth inhibition of human colon carcinoma cell lines with EC50 values in the low micromolar range[1].
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of chlorinated indole aldehydes and their derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (S)-5-chloro-indole derivative (RS4690) | HCT116 (Colon) | 7.1 ± 0.6 | [1] |
| Racemic 5-chloro-indole derivative (RS4690) | HCT116 (Colon) | 15.2 ± 1.1 | [1] |
| (R)-5-chloro-indole derivative (RS4690) | HCT116 (Colon) | 28.3 ± 1.2 | [1] |
Note: The data presented here is for a 5-chloro-indole derivative, highlighting the potential of this scaffold. Further studies on simpler chlorinated indole aldehydes are warranted.
Key Signaling Pathways in Anticancer Activity
The anticancer effects of chlorinated indole aldehydes are often mediated through the modulation of intricate signaling pathways within the cancer cell.
Caption: Putative anticancer mechanisms of chlorinated indole aldehydes.
Experimental Protocols for Anticancer Evaluation
A systematic evaluation of the anticancer potential of novel chlorinated indole aldehydes involves a series of in vitro assays.
Caption: Experimental workflow for assessing anticancer activity.
This protocol is used to determine the concentration of the chlorinated indole aldehyde that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chlorinated indole aldehyde stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the chlorinated indole aldehyde in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the chlorinated indole aldehyde (at IC50 concentration)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the chlorinated indole aldehyde for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the chlorinated indole aldehyde
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Antimicrobial Activities: A New Front Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have shown promise in this area, and chlorinated indole aldehydes are being explored for their potential to combat bacterial and fungal infections.
Studies have shown that chlorinated indoles can effectively inhibit the growth of pathogenic bacteria. For instance, 4-chloroindole and 5-chloroindole have demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Vibrio parahaemolyticus[2]. Furthermore, 7-chloroindole has been shown to inhibit biofilm formation in this bacterium without significantly affecting planktonic cell growth, suggesting a potential anti-virulence mechanism[2]. The aldehyde group can contribute to this activity through various mechanisms, including the formation of Schiff bases with essential biomolecules in the pathogen.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of chlorinated indole aldehydes is determined by their Minimum Inhibitory Concentration (MIC).
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [2] |
Note: The data presented is for chlorinated indoles. The corresponding aldehydes are expected to have similar or enhanced activity.
Experimental Protocol for Antimicrobial Evaluation
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Chlorinated indole aldehyde stock solution (in DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the chlorinated indole aldehyde in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Indole derivatives have been investigated for their anti-inflammatory effects, and chlorination can enhance this activity. While direct studies on chlorinated indole aldehydes are limited, indole-3-aldehyde itself has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3]. It is plausible that chlorinated analogues could exhibit even more potent anti-inflammatory effects.
Key Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of indole aldehydes are often linked to the modulation of signaling pathways such as the NF-κB pathway.
Caption: Potential anti-inflammatory mechanism of chlorinated indole aldehydes.
Experimental Protocol for Anti-inflammatory Evaluation
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Chlorinated indole aldehyde stock solution
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the chlorinated indole aldehyde for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of the compound on cytokine production.
Future Perspectives and Conclusion
Chlorinated indole aldehydes represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic incorporation of a chlorine atom and an aldehyde group onto the indole scaffold can lead to potent anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of chlorinated indole aldehydes to establish clear structure-activity relationships. Elucidating their precise mechanisms of action through advanced molecular and cellular biology techniques will be crucial for their rational design and development as drug candidates. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess their pharmacokinetic and safety profiles.
This technical guide provides a foundational framework for researchers and drug development professionals to explore the exciting potential of chlorinated indole aldehydes. By leveraging the detailed protocols and mechanistic insights presented herein, the scientific community can accelerate the discovery and development of novel therapeutics derived from this versatile chemical scaffold.
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Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 79-95. [Link]
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7-Chloro-1H-indole-4-carbaldehyde: A Strategic Building Block for Complex Bioactive Molecules
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of its various positions to be functionalized make it a privileged scaffold in drug discovery. Among the vast family of indole derivatives, 7-Chloro-1H-indole-4-carbaldehyde has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems with significant therapeutic potential. This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound in the construction of bioactive molecules, with a focus on kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic characteristics of a building block is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1167055-37-9 | [3] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.60 g/mol | [4] |
| Appearance | Off-white to yellow solid | [5] |
| Purity | Typically >97% | [4][5] |
The strategic placement of the chloro and formyl groups on the indole ring dictates its reactivity. The electron-withdrawing nature of both substituents influences the electron density of the indole nucleus, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the aldehydic proton. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit splitting patterns influenced by the chloro and formyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (typically in the 185-195 ppm range) and the carbons of the indole ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the region of 1650-1700 cm⁻¹. A broad peak corresponding to the N-H stretch of the indole ring is also expected around 3200-3400 cm⁻¹.[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (179.60 g/mol ), along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis of this compound
This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.
Conceptual Synthetic Workflow:
The synthesis would likely proceed from the commercially available 7-chloro-1H-indole.
Caption: Conceptual workflow for the synthesis of this compound.
Plausible Experimental Protocol (Hypothetical):
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10 °C. The mixture is then stirred for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: A solution of 7-chloro-1H-indole in DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently heated, while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide. The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Application as a Synthetic Building Block: The Gateway to Bioactive Heterocycles
The synthetic utility of this compound lies in the reactivity of its aldehyde group, which can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This makes it an ideal starting material for the construction of more complex, fused heterocyclic systems.
Condensation Reactions with Active Methylene Compounds
A common and powerful strategy involves the Knoevenagel condensation of this compound with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[9][10] This reaction, typically catalyzed by a base such as piperidine or triethylamine, leads to the formation of an α,β-unsaturated system, which can then undergo further transformations.
General Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in drug discovery for their efficiency and ability to generate molecular diversity.[1][11][12] this compound is an excellent substrate for several important MCRs.
-
Ugi and Passerini Reactions: In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide.[2][13] Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[10][14][15] The use of this compound in these reactions would directly incorporate the substituted indole moiety into peptide-like scaffolds, which are of significant interest in medicinal chemistry.
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, which are present in many biologically active alkaloids.[5][12][16][17] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. While the indole-4-carbaldehyde is not the typical substrate for a direct Pictet-Spengler reaction leading to a β-carboline, its derivatives can be envisioned to participate in related cyclization strategies.
Synthesis of Fused Heterocyclic Systems: Pyrrolo[3,2-c]quinolines
A particularly promising application of this compound is in the synthesis of fused heterocyclic systems with potential kinase inhibitory activity. For instance, the pyrrolo[3,2-c]quinoline scaffold is a key feature in a number of potent kinase inhibitors.[18][19] A plausible synthetic route to such compounds could involve the initial condensation of this compound with an appropriate active methylene compound, followed by a series of cyclization and functionalization steps.
While a direct synthesis of a named drug from this compound was not found in the provided search results, the synthesis of pyrrolo[3,2-c]quinoline-4-one derivatives, which are potent Hedgehog signaling inhibitors, provides a strong template for its potential application.[18]
Hypothetical Synthetic Protocol for a Pyrrolo[3,2-c]quinoline Derivative:
This protocol is a hypothetical adaptation based on known synthetic methodologies for similar heterocyclic systems.
-
Knoevenagel Condensation:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, a catalytic amount of piperidine is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the ethyl 2-cyano-3-(7-chloro-1H-indol-4-yl)acrylate intermediate.
-
-
Reductive Cyclization:
-
The acrylate intermediate is subjected to reductive cyclization conditions. This could involve, for example, treatment with a reducing agent such as sodium dithionite in a suitable solvent system (e.g., aqueous ethanol) followed by heating.
-
This step would lead to the formation of the pyrrolo[3,2-c]quinoline-4-one core.
-
-
Further Functionalization:
-
The pyrrolo[3,2-c]quinoline-4-one core can then be further functionalized at various positions to optimize its biological activity. This could involve N-alkylation, halogenation, or palladium-catalyzed cross-coupling reactions to introduce diverse substituents.
-
Illustrative Reaction Pathway:
Caption: Plausible synthetic pathway to a pyrrolo[3,2-c]quinoline core.
Conclusion: A Building Block of Strategic Importance
This compound represents a highly valuable and strategically important building block for the synthesis of complex, biologically active molecules. Its readily available aldehyde functionality provides a versatile entry point for a wide range of chemical transformations, including condensation reactions and multicomponent reactions. The presence of the chloro substituent offers an additional site for diversification through cross-coupling reactions, further expanding its synthetic utility. For researchers and professionals in drug discovery and development, a thorough understanding of the reactivity and synthetic potential of this compound is key to unlocking novel heterocyclic scaffolds with promising therapeutic applications, particularly in the realm of kinase inhibitors.
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Methodological & Application
Application Notes and Protocols: Synthesis of 7-Chloro-1H-indole-4-carbaldehyde from 7-chloroindole
Abstract
This document provides a comprehensive guide for the synthesis of 7-Chloro-1H-indole-4-carbaldehyde from 7-chloroindole. The protocol is centered around the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed, reliable, and well-characterized procedure for the preparation of this key chemical intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, detail the necessary safety precautions, and present characterization data for the final product.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. The introduction of a formyl group at the C4 position of the 7-chloroindole nucleus provides a versatile handle for further chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs.
The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency and regioselectivity.[1][2] This reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2][4][5] The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with the electron-rich indole ring to introduce the formyl group.[2][4][5]
Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.[4]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, the active Vilsmeier reagent.[1][5]
-
Electrophilic Aromatic Substitution: The electron-rich 7-chloroindole attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, the C3 position is generally the most nucleophilic. However, in this specific case, the desired product is the 4-carbaldehyde, suggesting that either the reaction conditions favor substitution at the C4 position or a subsequent rearrangement occurs. Following the electrophilic attack, the aromaticity of the indole ring is restored through deprotonation.
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[2][5]
The choice of DMF and POCl₃ is critical. DMF serves as both a solvent and a reagent, while POCl₃ is a potent activating agent for the formylation. The reaction temperature is a key parameter that influences the reaction rate and selectivity, and it must be carefully controlled.[2]
Caption: Vilsmeier-Haack reaction pathway.
Experimental Protocol
This protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Chloroindole | 98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | 99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, 99.8% | Commercially Available |
| Sodium Acetate | Anhydrous, 99% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for synthesis.
-
Vilsmeier Reagent Preparation: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 7-chloroindole in anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Stir the mixture until the ice has completely melted. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Expected Results
| Parameter | Expected Value |
| Appearance | Pale yellow to off-white solid |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.3-7.2 (m, 4H, Ar-H). The exact chemical shifts and coupling constants should be determined and compared with literature values.
¹³C NMR Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃) δ: The spectrum should show the characteristic aldehyde carbon signal around 185 ppm, along with signals for the aromatic carbons of the indole ring.
Mass Spectrometry
-
ESI-MS: Calculated for C₉H₆ClNO [M+H]⁺: 180.02; found: 180.1.
Safety and Handling Precautions
The chemicals used in this synthesis are hazardous and must be handled with extreme care.
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[7][8][9] It is a strong irritant to the skin, eyes, and respiratory system.[10] Always handle POCl₃ in a chemical fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]
-
N,N-Dimethylformamide (DMF): A potential reproductive hazard and can be absorbed through the skin. It is also an irritant. Use in a well-ventilated area and avoid skin contact.
-
7-Chloroindole: May be harmful if swallowed or inhaled. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]
Conclusion
The Vilsmeier-Haack reaction provides an effective and reliable method for the synthesis of this compound from 7-chloroindole. The protocol described in this application note is robust and can be scaled up for larger quantities. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful and safe synthesis. The resulting product is a key intermediate for the development of novel therapeutic agents.
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-
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Application Notes and Protocols: Vilsmeier-Haack Formylation of 7-chloro-1H-indole
Introduction: The Strategic Importance of Indole Formylation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The functionalization of the indole scaffold is therefore a critical endeavor in the pursuit of novel therapeutic agents. Among the various methods for indole modification, the Vilsmeier-Haack reaction stands out as a powerful and versatile tool for the introduction of a formyl group (-CHO), typically at the electron-rich C3 position.[2][3][4] This reaction yields indole-3-carboxaldehydes, which are highly valuable intermediates in the synthesis of complex bioactive molecules.[5][6][7]
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of a specifically substituted indole, 7-chloro-1H-indole. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis of 7-chloro-1H-indole-3-carbaldehyde. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this classic reaction for the creation of novel chemical entities.
Reaction Mechanism: A Stepwise Look at Electrophilic Substitution
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.[8][9][10][11]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[12][13][14] The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chloroiminium salt, the Vilsmeier reagent.[11][14] This reagent is the active electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.[8][10] For indoles, this attack preferentially occurs at the C3 position due to the high electron density at this position.[3][4] This results in the formation of an iminium intermediate.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium intermediate to yield the final aldehyde product, 7-chloro-1H-indole-3-carbaldehyde.[11][15]
The presence of the electron-withdrawing chloro group at the 7-position is not expected to alter the regioselectivity of the formylation, which remains strongly directed to the C3 position of the indole nucleus.
Caption: Mechanism of the Vilsmeier-Haack formylation of 7-chloro-1H-indole.
Experimental Protocol: Synthesis of 7-chloro-1H-indole-3-carbaldehyde
This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 7-chloro-1H-indole.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 7-chloro-1H-indole | C₈H₆ClN | 151.60 | 5.00 g | 33.0 | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 3.6 mL | 39.6 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 100 mL | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - | - |
| Hexane | C₆H₁₄ | 86.18 | For recrystallization | - | - |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (25 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (3.6 mL, 39.6 mmol) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 5 °C.[12] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction with 7-chloro-1H-indole: Dissolve 7-chloro-1H-indole (5.00 g, 33.0 mmol) in dichloromethane (DCM) (50 mL). Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[16]
-
Workup and Product Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring.[15] This quenching step is exothermic and should be performed with caution.[16] Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford 7-chloro-1H-indole-3-carbaldehyde as a solid.
Caption: Experimental workflow for the synthesis of 7-chloro-1H-indole-3-carbaldehyde.
Expected Results and Data Analysis
The successful execution of this protocol should yield 7-chloro-1H-indole-3-carbaldehyde. The expected yield and key analytical data are summarized below.
| Parameter | Expected Value |
| Product | 7-chloro-1H-indole-3-carbaldehyde |
| CAS Number | 1008-07-7[17][18][19][20] |
| Molecular Formula | C₉H₆ClNO[19] |
| Molecular Weight | 179.61 g/mol |
| Appearance | Solid[17][20] |
| Typical Yield | 85-95% |
| ¹H NMR | Consistent with the structure of 7-chloro-1H-indole-3-carbaldehyde |
| Mass Spectrometry | [M+H]⁺ = 180.0 |
Troubleshooting and Optimization
While the Vilsmeier-Haack reaction is generally robust, certain issues may arise. Here are some common problems and their solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Incomplete reaction- Decomposition of Vilsmeier reagent- Poor quality reagents | - Extend the reaction time and monitor by TLC.[12]- Ensure anhydrous conditions during reagent preparation.[16]- Use freshly distilled POCl₃ and anhydrous DMF. |
| Difficult Workup | - Emulsion formation during extraction- Incomplete hydrolysis of the iminium intermediate | - Add brine to the aqueous layer to break the emulsion.[16]- Ensure the pH is appropriately adjusted during neutralization.[12] |
| Impure Product | - Presence of unreacted starting material- Formation of side products | - Optimize reaction time and temperature.- Improve the purification method (e.g., column chromatography). |
Applications in Drug Development
7-chloro-1H-indole-3-carbaldehyde is a valuable building block for the synthesis of a wide range of biologically active molecules. The formyl group can be readily transformed into other functional groups, allowing for the construction of diverse molecular scaffolds. Substituted indole-3-carboxaldehydes are precursors to compounds with anti-inflammatory, antimicrobial, and anticancer properties.[5][21][22] The presence of the chlorine atom can also enhance the pharmacological properties of the final compounds.[21]
Conclusion
The Vilsmeier-Haack formylation of 7-chloro-1H-indole is a reliable and high-yielding method for the synthesis of 7-chloro-1H-indole-3-carbaldehyde. By understanding the reaction mechanism and adhering to the detailed protocol provided, researchers can confidently produce this key intermediate for their drug discovery and development programs. The versatility of the resulting product opens up numerous avenues for the creation of novel and potent therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles.
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier reagent.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Benchchem. (n.d.). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- ResearchGate. (n.d.). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Organic Syntheses. (n.d.). Procedure.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- YouTube. (2023). Vilsmeier–Haack reaction of indole.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Sigma-Aldrich. (n.d.). 7-Chloro-1H-indole-3-carbaldehyde.
- Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- ACS Publications. (n.d.). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine.
- BLD Pharm. (n.d.). 1008-07-7|7-Chloro-1H-indole-3-carbaldehyde.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- AChemBlock. (n.d.). 7-chloro-1H-indole-3-carbaldehyde 97%.
- Sigma-Aldrich. (n.d.). 7-Chloro-1H-indole-3-carbaldehyde.
- YouTube. (2021). Vilsmeier Reaction.
- ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
- ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
- Benchchem. (n.d.). Application Notes and Protocols: Indole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry.
- ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
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Synthesis of 7-Chloro-1H-indole-4-carbaldehyde: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 7-Chloro-1H-indole-4-carbaldehyde, a key building block in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating methodology.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indole-4-carbaldehydes, in particular, serve as versatile intermediates for the construction of complex molecular architectures with a wide range of biological activities. This compound is a valuable precursor for the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically active compounds. This protocol outlines a reliable and reproducible two-step synthesis route, commencing with the preparation of 7-chloro-1H-indole via the Leimgruber-Batcho synthesis, followed by a regioselective formylation at the C4-position using the Vilsmeier-Haack reaction.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary stages, as depicted in the workflow below. This approach is favored for its efficiency and the commercial availability of the starting materials.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 7-Chloro-1H-indole
The initial step involves the synthesis of the indole precursor, 7-chloro-1H-indole, from 2-chloro-6-nitrotoluene. The Leimgruber-Batcho indole synthesis is a robust and high-yielding method for this transformation.[1] This reaction proceeds through the formation of an enamine intermediate, which then undergoes reductive cyclization.[1][2]
Experimental Protocol: Leimgruber-Batcho Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 2-Chloro-6-nitrotoluene | 171.58 | 10.0 g | 58.3 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 8.3 g (8.8 mL) | 69.9 |
| Pyrrolidine | 71.12 | 5.0 g (5.8 mL) | 69.9 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Raney Nickel (slurry in water) | - | ~5 g | - |
| Hydrazine hydrate (80%) | 50.06 | 10 mL | ~160 |
| Ethanol or Ethyl Acetate | - | 200 mL | - |
| Celite® | - | - | - |
Step-by-Step Procedure:
-
Enamine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous DMF.
-
To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).[2]
-
Heat the reaction mixture to 110-120 °C and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting dark red, oily residue is the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in ethanol or ethyl acetate in a 500 mL flask.
-
Carefully add a catalytic amount of Raney Nickel (approximately 50% weight of the starting nitrotoluene). Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.
-
Heat the suspension to a gentle reflux (around 50-60 °C).
-
Add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction with gas evolution (N₂) will be observed. Maintain a steady rate of addition to control the reaction.[1]
-
After the addition is complete, continue refluxing for an additional 1-2 hours, monitoring by TLC for the disappearance of the enamine intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 7-chloro-1H-indole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a crystalline solid.
-
Part 2: Vilsmeier-Haack Formylation of 7-Chloro-1H-indole
The second stage of the synthesis is the formylation of 7-chloro-1H-indole to introduce the aldehyde group at the C4 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 7-Chloro-1H-indole | 151.59 | 5.0 g | 33.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.6 g (3.4 mL) | 36.3 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Sodium Acetate | 82.03 | 15.0 g | 183 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice | - | - | - |
Step-by-Step Procedure:
-
Formation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and cool it to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloromethyleneiminium salt).
-
-
Formylation Reaction:
-
Dissolve 7-chloro-1H-indole (1.0 eq) in anhydrous DMF or DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.[3]
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1167055-37-9 |
| ¹H NMR | Consistent with the structure[6] |
| ¹³C NMR | Consistent with the structure[6] |
| Mass Spectrometry | [M+H]⁺ at m/z 180.0, [M-H]⁻ at m/z 178.0 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. It is recommended to compare the obtained spectra with a known standard or predicted spectra.
Mechanism and Scientific Rationale
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful method due to its mild conditions and high yields. The key steps are:
-
Enamine Formation: The reaction of 2-chloro-6-nitrotoluene with DMF-DMA and pyrrolidine forms a highly conjugated enamine. The electron-withdrawing nitro group increases the acidity of the benzylic protons, facilitating the initial condensation.[1]
-
Reductive Cyclization: The nitro group of the enamine is reduced to an amine. This is followed by an intramolecular cyclization and subsequent elimination of pyrrolidine to form the aromatic indole ring.[1]
Caption: Key stages of the Leimgruber-Batcho indole synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a regioselective formylation. The mechanism involves:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent, a chloroiminium ion.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent. For 7-substituted indoles, the substitution is directed to the C4-position due to electronic and steric factors.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde.[3]
References
- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (URL not available)
- Supporting Information for a scientific article. (URL not available)
-
Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. [Link]
- The Leimgruber-Batcho Indole Synthesis. (URL not available)
-
(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Batcho–Leimgruber indole synthesis - Semantic Scholar. [Link]
-
Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 1H-Indole-4-carboxaldehyde, 7-chloro-(1167055-37-9) 1H NMR [m.chemicalbook.com]
Protocol for the Purification of 7-Chloro-1H-indole-4-carbaldehyde via Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-indole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust column procedure and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Background
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The introduction of a chloro-substituent and a formyl group, as in this compound, modulates the electronic properties and provides a handle for further chemical elaboration. Impurities from the synthesis of this intermediate, such as unreacted starting materials or side-products, can interfere with downstream reactions, leading to lower yields and complex purification challenges later in the synthetic route.
Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] For moderately polar organic molecules like this compound, normal-phase chromatography using silica gel is the method of choice. The slightly acidic nature of silica gel effectively interacts with the polar indole N-H and aldehyde carbonyl groups, allowing for separation from less polar or more polar impurities.[1] This protocol is designed to be a self-validating system, where initial TLC analysis predicts the outcome of the preparative column separation.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.60 g/mol | [3] |
| Appearance | Light yellow to white solid | [4][5] |
| Melting Point | 143-144 °C (for Indole-4-carbaldehyde) | [6] |
| Solubility | Soluble in ethanol, acetone, dichloromethane; Insoluble in water. | [6] |
Safety & Handling:
This compound and its structural analogs are classified as irritants. Users must adhere to strict safety protocols.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][7] Harmful if swallowed.
-
Precautions: Handle in a well-ventilated area or chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4][9] Avoid breathing dust.[5]
-
First Aid: In case of contact, flush eyes with water for several minutes.[4] Wash skin thoroughly with soap and water.[4] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[6][8]
Method Development: Thin-Layer Chromatography (TLC)
Principle: TLC is an indispensable pilot technique used to determine the optimal solvent system (mobile phase) for column chromatography. The goal is to find a solvent or solvent mixture that moves the target compound to a Retention Factor (Rf) value between 0.25 and 0.35.[10] This Rf range ensures that the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities, without requiring excessively large volumes of solvent for elution.[10]
Protocol 2.1: TLC Analysis
-
Preparation: Dissolve a small amount (1-2 mg) of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen test solvent system. Common starting systems for indole derivatives include mixtures of a non-polar solvent and a polar solvent.[11][12] A standard system to start with is Ethyl Acetate/Hexane.[11]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The indole ring is UV active.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the polarity of the solvent system until the desired Rf of ~0.3 is achieved.
-
If Rf is too low (<0.2), increase the polarity (e.g., increase the percentage of ethyl acetate).
-
If Rf is too high (>0.5), decrease the polarity (e.g., increase the percentage of hexane).
-
A recommended starting solvent system for screening is 30% Ethyl Acetate in Hexane .
Preparative Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The column dimensions and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase: Optimized solvent system from TLC (e.g., Hexane and Ethyl Acetate).
-
Crude Sample: this compound.
-
Apparatus: Glass chromatography column, collection test tubes, beaker, Erlenmeyer flasks, rotary evaporator.
-
Sand: Washed, neutral sand.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation (Slurry Packing):
-
For 1 g of crude material, use approximately 40-50 g of silica gel.
-
In a beaker, create a slurry of the silica gel in the chosen mobile phase (e.g., 30% EtOAc/Hexane).
-
Secure the column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand (approx. 1 cm).
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more solvent as needed, ensuring the silica bed never runs dry. The final packed height should be around 15-20 cm.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude sample (~1 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[13] This powder is the crude sample adsorbed onto silica.
-
Carefully add the dry-loaded sample as a uniform layer on top of the sand at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes (e.g., 10-15 mL per fraction). Maintain a constant head of solvent above the silica bed at all times.
-
If separation between the product and a close-running impurity is difficult, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., from 20% to 40% EtOAc in Hexane) over the course of the elution.[1]
-
-
Monitoring and Isolation:
-
Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the purified product.
-
Fractions showing a single spot at the target Rf value are considered pure.
-
Combine the pure fractions into a round-bottomed flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.[13]
-
Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as NMR or HPLC.
-
Recommended Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard acidic media for efficient separation of moderately polar compounds.[1] |
| Mobile Phase (Eluent) | 20-40% Ethyl Acetate in Hexane | A common system providing good resolution for indole derivatives.[11] The exact ratio must be optimized by TLC. |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures optimal residence time on the column for effective separation.[10] |
| Loading Method | Dry Loading on Silica Gel | Prevents band broadening and improves resolution compared to liquid loading of a concentrated sample.[13] |
Troubleshooting
-
Problem: The compound is streaking on the TLC plate or column.
-
Cause & Solution: This can happen if the compound is highly polar or acidic/basic. While less common for this specific aldehyde, adding a very small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) can improve peak shape.[11][14] Ensure the crude sample is fully dissolved during the dry-loading preparation.
-
-
Problem: Poor separation between the product and an impurity.
-
Cause & Solution: The chosen solvent system may not be optimal. Try a different solvent system with different selectivities, such as Dichloromethane/Hexane or Diethyl Ether/Hexane.[11] Alternatively, use a shallower polarity gradient during elution.
-
-
Problem: The compound will not elute from the column.
-
Cause & Solution: The mobile phase is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A step-gradient to 5% Methanol in Dichloromethane can be used for very polar compounds, but be aware that methanol can dissolve some silica.[11]
-
References
-
University of Alberta. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 7-Chloro-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
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- 6. Indole-4-carboxaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
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Introduction to the Purification of 7-Chloro-1H-indole-4-carbaldehyde
An In-depth Guide to the Recrystallization of 7-Chloro-1H-indole-4-carbaldehyde: Application Notes and Protocols
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the purification of this compound via recrystallization. As a key building block in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides detailed protocols and the underlying scientific principles to achieve high-purity material.
This compound is a substituted indole derivative of significant interest in medicinal chemistry. The presence of the chloro, indole, and carbaldehyde functionalities makes it a versatile intermediate for synthesizing a range of biologically active molecules. Crude synthetic products, however, often contain impurities such as starting materials, by-products, and reagents that can interfere with subsequent reactions or biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can yield highly pure crystalline material.[1]
The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, ideally remain in solution and are removed by filtration.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is crucial before commencing any experimental work.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Indole-4-carboxaldehyde | Indole-7-carboxaldehyde |
| Molecular Formula | C₉H₆ClNO[] | C₉H₇NO[4] | C₉H₇NO |
| Molecular Weight | 179.6 g/mol [] | 145.16 g/mol [4] | 145.16 g/mol |
| Melting Point | Data not available | 139-144 °C[5][6] | 87-91 °C |
| Appearance | Typically a solid | Solid[6] | Solid |
| Solubility | Insoluble in water; Soluble in polar organic solvents (inferred) | Soluble in ethanol and acetone; Insoluble in water[5] | Data not available |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed and may cause an allergic skin reaction. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid direct contact with the skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5] Some indole aldehydes are air-sensitive.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
The Core of Recrystallization: Solvent Selection
The success of recrystallization hinges on the appropriate choice of solvent. The ideal solvent should:
-
Dissolve the target compound completely when hot, but poorly when cold.
-
Dissolve impurities readily at all temperatures or not at all.
-
Not react with the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the target compound.
Given the solubility profile of similar indole aldehydes, polar organic solvents are a good starting point for single-solvent recrystallization.[10] For a two-solvent system, a pair of miscible solvents is required, one in which the compound is soluble and another in which it is insoluble.
Caption: Workflow for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocols
The following protocols are designed as robust starting points for the purification of this compound. Optimization may be required depending on the nature and quantity of impurities.
Caption: General experimental workflow for recrystallization.
Protocol 1: Single-Solvent Recrystallization with Isopropanol
This protocol is based on the general solubility of indole aldehydes in polar alcohols.[10][11] Isopropanol is often a good choice as it is less volatile than ethanol and has a suitable boiling point.
Materials:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is critical for maximizing the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Rationale: Pre-heating the apparatus prevents premature crystallization of the product on the funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Rationale: Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities. Rationale: Using cold solvent minimizes the loss of the desired product during washing.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)
This method is useful if a suitable single solvent cannot be found. Ethyl acetate is a good solvent for many polar organic compounds, while hexane is a non-polar anti-solvent.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of near-boiling ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
Addition of Anti-Solvent: To the hot, clear solution, add hexane dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Place the flask in an ice-water bath for at least 30 minutes.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting and Optimization
Table 2: Common Recrystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution; try adding a seed crystal; scratch the inside of the flask with a glass rod at the solvent line. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Use a lower-boiling point solvent; try a different solvent system; perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low recovery/yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; ensure the washing solvent is ice-cold; ensure the filtration apparatus is pre-heated. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed to validate the success of the purification. Standard analytical techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. Careful selection of the solvent system and adherence to proper technique are paramount for achieving high purity and yield. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully purify this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
- Benchchem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
- Sigma-Aldrich. (2025). Safety Data Sheet - Indole-7-carboxaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Thermo Fisher Scientific. (2021). 7-Chloroindole - Safety Data Sheet.
- Fisher Scientific. (2010). Indole-4-carboxaldehyde - Safety Data Sheet.
- Santa Cruz Biotechnology. (2025). Indole-3-carboxaldehyde - Safety Data Sheet.
- MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- Google Patents. (n.d.). JPS5962565A - Purification of indole compounds.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Benchchem. (n.d.). Purification techniques for indole aldehydes.
- BOC Sciences. (n.d.). CAS 1167055-37-9 this compound.
- PubChem. (n.d.). Indole-4-carboxaldehyde.
- Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
- Fisher Scientific. (n.d.). Indole-4-carboxaldehyde, 97%, Thermo Scientific.
- Sigma-Aldrich. (n.d.). Indole-4-carboxaldehyde 97%.
Sources
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- 5. Indole-4-carboxaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
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Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 7-Chloro-1H-indole-4-carbaldehyde
Introduction: The Strategic Value of 7-Chloro-1H-indole-4-carbaldehyde in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug discovery. The strategic functionalization of the indole ring can lead to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This compound is a particularly valuable starting material for the synthesis of novel bioactive heterocycles. The presence of three key functional groups—the indole N-H, the aldehyde at the 4-position, and the chloro group at the 7-position—offers a rich platform for diverse synthetic explorations. The electron-withdrawing nature of the chloro and formyl groups can influence the reactivity of the indole ring, while the aldehyde provides a handle for a multitude of condensation and cyclization reactions. These features allow for the construction of complex, fused heterocyclic systems with significant potential for therapeutic applications.
This guide provides detailed application notes and protocols for the synthesis of two important classes of bioactive heterocycles—dihydropyrimidinones and pyrimido[5,4-b]indoles—utilizing this compound as the key starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the experimental choices and the practical execution of the syntheses.
Part 1: Synthesis of Bioactive Dihydropyrimidinone Analogs via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][3][4]
Causality Behind Experimental Choices
Adapting the Biginelli reaction for this compound allows for the incorporation of the indole moiety into the DHPM scaffold, creating novel hybrid molecules with potentially enhanced or unique biological activities.
-
Catalyst: An acid catalyst is essential to promote the condensation steps. While various Lewis and Brønsted acids can be used, a mild acid like hydrochloric acid is often sufficient and avoids potential side reactions with the indole nucleus.
-
Reactants:
-
This compound: The aldehyde component that forms the C4 position of the dihydropyrimidine ring.
-
Ethyl acetoacetate: A common β-ketoester that provides two of the carbon atoms for the heterocyclic ring.
-
Urea/Thiourea: The source of the two nitrogen atoms in the dihydropyrimidine ring. The use of thiourea will lead to the corresponding dihydropyrimidinethione.
-
-
Solvent: A polar protic solvent like ethanol is typically used to dissolve the reactants and facilitate the reaction.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Detailed Protocol: Synthesis of 4-(7-Chloro-1H-indol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (1.5 eq).
-
Add absolute ethanol (20 mL) to the flask and stir the mixture until all solids are dissolved.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) while stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 20 mL).
-
Dry the product under vacuum to obtain the crude 4-(7-Chloro-1H-indol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 179.60 | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.2 |
| Urea | 60.06 | 1.5 |
Expected yield will vary depending on reaction scale and optimization, but yields for Biginelli reactions are typically in the range of 60-90%.
Part 2: Synthesis of Bioactive Pyrimido[5,4-b]indoles
Pyrimido[5,4-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including potential applications as kinase inhibitors and anticancer agents. The synthesis of this scaffold can be achieved through various strategies, including multicomponent reactions.
Causality Behind Experimental Choices
A four-component reaction strategy offers an efficient route to construct the pyrimido[5,4-b]indole core from simple starting materials.[5] This approach allows for the rapid generation of molecular diversity.
-
Reactants:
-
This compound: Provides the indole framework and one of the carbon atoms for the pyrimidine ring.
-
Aromatic Aldehyde: A second aldehyde component that will form part of the pyrimidine ring. The variation of this component allows for the introduction of diverse substituents.
-
Ammonium Iodide: Serves as the nitrogen source for the pyrimidine ring.
-
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent at an elevated temperature to drive the condensations and cyclization.
Experimental Workflow: Four-Component Synthesis of Pyrimido[5,4-b]indoles
Caption: Workflow for the four-component synthesis of pyrimido[5,4-b]indoles.
Detailed Protocol: Synthesis of 8-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium Iodide (NH₄I)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add this compound (1.0 eq), benzaldehyde (1.2 eq), and ammonium iodide (2.5 eq).
-
Add dimethylformamide (DMF, 5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (20 mL) to remove any residual iodine, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 8-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 179.60 | 1.0 |
| Benzaldehyde | 106.12 | 1.2 |
| Ammonium Iodide | 144.94 | 2.5 |
Yields for this type of multicomponent reaction can be variable and optimization of reaction conditions may be required.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of a diverse range of bioactive heterocycles. The protocols detailed in this guide for the synthesis of dihydropyrimidinones and pyrimido[5,4-b]indoles represent just two examples of its synthetic potential. The strategic placement of the chloro and formyl groups on the indole scaffold opens up numerous possibilities for further functionalization and the creation of novel molecular architectures. Researchers are encouraged to explore other multicomponent reactions, as well as classical condensation and cyclization strategies, to fully exploit the synthetic utility of this promising starting material in the quest for new therapeutic agents.
References
- Sargordan Arani, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. International Journal of ChemTech Research, 5(5), 2383-2388.
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-125.
- Narayana, B., & Ashalatha, B. V. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Tetrahedron Letters, 53(39), 5269-5272.
- Bhat, M. A., et al. (2020). Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Journal of Chemistry, 2020, 4284628.
- Cabanillas, A., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4987.
- Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton. (2021). Chemistry – An Asian Journal, 16(14), 1836-1854.
- Li, J., et al. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 25(18), 4235.
- Jimenez, V. F. S., et al. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction: Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 35, 1-13.
- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007.
- Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
- Yadav, J. S., et al. (2004). A Rapid and Versatile Synthesis of Novel Pyrimido[5,4-b]carbazoles. Synlett, (1), 129-132.
- Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2021). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 121(15), 9048-9163.
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- 3. organicreactions.org [organicreactions.org]
- 4. (PDF) Synthesis of dihydropyrimidinones via Biginelli multi-component reaction [academia.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of the Aldehyde Group of 7-Chloro-1H-indole-4-carbaldehyde
Introduction:
7-Chloro-1H-indole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] The presence of a reactive aldehyde group at the 4-position, combined with the electronic properties imparted by the chlorine atom at the 7-position, makes this molecule an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. Derivatization of the aldehyde functionality allows for the introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the aldehyde group of this compound. We will explore several key synthetic transformations, including reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones. The causality behind experimental choices, self-validating protocols, and references to authoritative literature are provided to ensure scientific integrity and practical utility for researchers in the field.
I. Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent. This one-pot procedure is often preferred over direct alkylation of amines as it minimizes the risk of over-alkylation.
Mechanism and Rationale:
The reaction is typically initiated by the condensation of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is chosen for its selectivity in reducing the protonated imine/iminium ion over the starting aldehyde. The choice of a slightly acidic catalyst, like acetic acid, facilitates both the imine formation and the reduction step.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Protocol: General Procedure for Reductive Amination
-
To a stirred solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine derivative.
| Reagent/Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines/iminiums in the presence of aldehydes. |
| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF) | Aprotic solvents that are compatible with the reagents. |
| Catalyst | Acetic Acid | Catalyzes imine formation and protonates the imine for reduction. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
II. Wittig Reaction: Synthesis of Alkene Derivatives
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[3][4] This reaction is highly valuable for converting the formyl group of this compound into a variety of substituted vinyl groups.
Mechanism and Rationale:
The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct. The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[3]
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig olefination of this compound.
Protocol: General Procedure for the Wittig Reaction
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF or diethyl ether (0.2 M).
-
Cool the suspension to 0 °C (or -78 °C for less stable ylides) and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the resulting ylide solution at the same temperature for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkene.
| Reagent/Parameter | Condition | Rationale |
| Base | n-BuLi, NaH, t-BuOK | Strong base required to deprotonate the phosphonium salt. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and anhydrous conditions are crucial for ylide formation. |
| Temperature | -78 °C to room temperature | Dependent on the stability of the ylide. |
III. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[5] This reaction is an excellent method for synthesizing α,β-unsaturated compounds from this compound, which are valuable intermediates in organic synthesis.
Mechanism and Rationale:
The reaction is catalyzed by a weak base (e.g., piperidine, pyridine) which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The Doebner modification utilizes pyridine as a solvent and a carboxylic acid-containing active methylene compound, often leading to concomitant decarboxylation.[5]
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation of this compound.
Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq) in a suitable solvent like ethanol or toluene (0.2 M).
-
Add a catalytic amount of a weak base such as piperidine or pyridine (0.1 eq).
-
Heat the reaction mixture to reflux. For reactions that produce water, a Dean-Stark apparatus can be used for its azeotropic removal to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove the basic catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
| Reagent/Parameter | Condition | Rationale |
| Active Methylene Compound | Malononitrile, Diethyl Malonate, Cyanoacetic acid | Provides the nucleophilic carbanion. |
| Catalyst | Piperidine, Pyridine, Ammonium Acetate | Weak base to deprotonate the active methylene compound without causing self-condensation of the aldehyde. |
| Solvent | Ethanol, Toluene, Acetic Acid | Choice depends on the reactants and reaction temperature. |
| Water Removal | Dean-Stark apparatus | Drives the equilibrium towards the product. |
IV. Formation of Imines, Oximes, and Hydrazones
The condensation of aldehydes with primary amines, hydroxylamine, and hydrazines provides straightforward access to imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. For instance, indole-based hydrazones have been investigated as colorimetric sensors.[6]
Mechanism and Rationale:
These reactions are acid-catalyzed nucleophilic additions to the carbonyl group. The initial addition of the nitrogen nucleophile to the aldehyde forms a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the C=N double bond. The reactions are typically reversible, and removal of water can be used to drive the reaction to completion.
Experimental Workflow: Imine, Oxime, and Hydrazone Formation
Sources
- 1. US7763732B2 - Indole derivatives - Google Patents [patents.google.com]
- 2. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of 7-Chloro-1H-indole-4-carbaldehyde with Active Methylene Compounds
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction of 7-Chloro-1H-indole-4-carbaldehyde with various active methylene compounds. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds and providing access to a diverse range of α,β-unsaturated indole derivatives. These products are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document offers insights into the reaction mechanism, guidance on catalyst and solvent selection, step-by-step experimental procedures, and troubleshooting advice to empower researchers to successfully synthesize these valuable compounds.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Derivatives of indole, particularly those with substitutions at the 3-position, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound is a valuable starting material that combines the indole core with a reactive aldehyde functionality, making it an ideal substrate for elaboration into more complex molecules.
The Knoevenagel condensation is a classic and highly efficient method for forming a new carbon-carbon double bond.[4][5] It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[4][6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are versatile intermediates in organic synthesis.[5]
This application note will focus on the practical aspects of reacting this compound with common active methylene compounds such as malononitrile, ethyl cyanoacetate, and diethyl malonate.
The Knoevenagel Condensation: Mechanism and Key Considerations
The Knoevenagel condensation proceeds through a series of well-understood steps, which can be influenced by the choice of reactants, catalyst, and solvent. A general depiction of the reaction is shown below:
Caption: General workflow of the Knoevenagel condensation.
2.1. The Role of the Catalyst
The catalyst is typically a weak base, which is crucial for deprotonating the active methylene compound to form a nucleophilic carbanion.[4] Strong bases are generally avoided as they can promote self-condensation of the aldehyde.[4]
-
Amine Bases: Piperidine, triethylamine (TEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used and effective catalysts.[4][7] Piperidine, often with a catalytic amount of acetic acid, is a classic choice for this transformation.[8]
-
Other Catalysts: For specific applications, other catalysts such as L-proline, deep eutectic solvents (DES), and even some Lewis acids have been employed to promote the reaction.[2]
2.2. Choosing the Right Solvent
The choice of solvent can significantly impact reaction rates and yields.
-
Polar Protic Solvents: Ethanol is a common and effective solvent for Knoevenagel condensations, often facilitating the precipitation of the product upon formation.[7]
-
Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) are also good choices, particularly when higher temperatures are required.[7]
-
Solvent-Free Conditions: In the spirit of green chemistry, Knoevenagel condensations can sometimes be performed under solvent-free conditions, which can lead to shorter reaction times and simpler workups.[9]
2.3. Reactivity of Active Methylene Compounds
The acidity of the methylene protons determines the reactivity of the active methylene compound. The pKa values of the C-H bond are influenced by the nature of the flanking electron-withdrawing groups. A general reactivity trend is as follows:
Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate
Experimental Protocols
The following protocols are provided as a general guide for the Knoevenagel condensation of this compound. Researchers should optimize the reaction conditions for their specific needs.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
3.1. General Protocol for Knoevenagel Condensation
Caption: Experimental workflow for the Knoevenagel condensation.
Materials and Reagents:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Active Methylene Compound | 1.0 - 1.2 |
| Piperidine | 0.1 - 0.2 |
| Ethanol (or other suitable solvent) | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the active methylene compound (1.0-1.2 eq).
-
Add ethanol to dissolve the solids (approximately 5-10 mL per mmol of aldehyde).
-
Add piperidine (0.1-0.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to a constant weight.
3.2. Expected Products
The reaction of this compound with different active methylene compounds will yield the following classes of products:
| Active Methylene Compound | Expected Product Structure |
| Malononitrile | 2-((7-chloro-1H-indol-4-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(7-chloro-1H-indol-4-yl)acrylate |
| Diethyl Malonate | Diethyl 2-((7-chloro-1H-indol-4-yl)methylene)malonate |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst2. Inappropriate solvent3. Low reaction temperature4. Insufficient reaction time | 1. Use freshly opened piperidine or an alternative base catalyst.2. Screen other solvents such as acetonitrile or DMF.3. Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.4. Extend the reaction time.[7] |
| Product is an Oil | Product may have a low melting point or impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the product by column chromatography. |
| Multiple Spots on TLC | 1. Incomplete reaction2. Side reactions | 1. Allow the reaction to proceed for a longer duration.2. Side reactions such as self-condensation of the active methylene compound or Michael addition to the product can occur.[7] Purify the desired product by column chromatography. |
Conclusion
The Knoevenagel condensation of this compound with active methylene compounds is a robust and versatile method for the synthesis of a variety of substituted indole derivatives. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and materials science, facilitating the exploration of new chemical space and the discovery of novel molecules with important applications.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society, 18(5).
- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016).
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (n.d.). Benchchem.
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. (n.d.). Oriental Journal of Chemistry.
- Ethyl Cyanoacetate Reactions. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
Sources
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 7-Chloro-1H-indole-4-carbaldehyde in the Synthesis of Next-Generation Anticancer Agents
Introduction: In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its inherent biological relevance and synthetic versatility make it a privileged structure. Among the vast array of functionalized indoles, 7-Chloro-1H-indole-4-carbaldehyde has emerged as a highly valuable and strategic starting material. The presence of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 4-position offers a unique combination of electronic properties and synthetic handles. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a primary focus on its application in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.
The Significance of the this compound Scaffold
The chemical architecture of this compound is particularly advantageous for drug design. The indole nucleus itself is a key pharmacophore that can engage in various interactions with biological targets. The chlorine atom at the 7-position can enhance membrane permeability and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The carbaldehyde at the 4-position is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably a carboxamide group, which is a key structural feature in many PARP inhibitors.
Application in the Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality. Several PARP inhibitors have been approved for the treatment of various cancers, and the development of new, more potent, and selective inhibitors is an active area of research.
The 1H-indole-4-carboxamide scaffold has been identified as a promising core for the development of potent PARP-1 inhibitors.[1] While many reported syntheses of these inhibitors start from the corresponding indole-4-carboxylic acid, this compound serves as an excellent precursor to this key intermediate.
Proposed Synthetic Pathway to a 7-Chloro-1H-indole-4-carboxamide PARP-1 Inhibitor Scaffold
The following diagram illustrates a proposed synthetic pathway from this compound to a key 1H-indole-4-carboxamide intermediate for PARP-1 inhibitor synthesis.
Caption: Proposed synthetic pathway from this compound to a PARP-1 inhibitor scaffold.
Experimental Protocols
Protocol 1: Oxidation of this compound to 7-Chloro-1H-indole-4-carboxylic acid
This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid, a critical step in the synthesis of indole-4-carboxamide-based PARP inhibitors. The choice of a mild oxidant is crucial to avoid over-oxidation or degradation of the indole ring.
Rationale: The Pinnick oxidation, using sodium chlorite buffered with a phosphate salt, is a well-established and mild method for the oxidation of aldehydes to carboxylic acids, particularly for electron-rich and sensitive heterocyclic systems like indoles.
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution. This alkene acts as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in deionized water.
-
Slowly add the sodium chlorite/phosphate solution to the stirred solution of the aldehyde at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 7-Chloro-1H-indole-4-carboxylic acid can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
Protocol 2: Amide Coupling to Synthesize N-Substituted-7-chloro-1H-indole-4-carboxamide
This protocol describes the coupling of the synthesized 7-Chloro-1H-indole-4-carboxylic acid with a desired amine to form the final carboxamide scaffold.
Rationale: The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a high-yielding and clean method for amide bond formation, minimizing side reactions.
Materials:
-
7-Chloro-1H-indole-4-carboxylic acid
-
Desired amine (e.g., a substituted benzylamine, which is a common fragment in PARP inhibitors)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 7-Chloro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-7-chloro-1H-indole-4-carboxamide.
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm its structure and purity.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₉H₆ClNO | 179.61 | Starting material for PARP and kinase inhibitors |
| 7-Chloro-1H-indole-4-carboxylic acid | C₉H₆ClNO₂ | 195.60 | Key intermediate for PARP-1 inhibitors |
| N-Benzyl-7-chloro-1H-indole-4-carboxamide | C₁₆H₁₃ClN₂O | 284.74 | Representative PARP-1 inhibitor scaffold |
Further Applications in Medicinal Chemistry: Kinase Inhibitors
The indole scaffold is also a prominent feature in a multitude of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The 7-chloro-1H-indole core can serve as a template for the design of inhibitors targeting various kinases. The aldehyde functionality can be elaborated through various chemical transformations, such as reductive amination, Wittig reactions, or condensation reactions, to introduce diverse side chains that can interact with specific residues in the kinase active site.
Illustrative Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery of kinase inhibitors starting from this compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of complex and biologically active molecules. Its application in the development of PARP-1 inhibitors is particularly noteworthy, providing a clear and efficient route to a clinically relevant class of anticancer agents. The detailed protocols provided herein offer a practical guide for the synthesis of key intermediates and final scaffolds. Furthermore, the potential for its use in the discovery of novel kinase inhibitors underscores its broad utility in drug discovery. Researchers and scientists are encouraged to explore the rich chemistry of this compound to advance the development of new and effective therapies.
References
-
Xie, Z., Chen, Y., Xu, P., Zhou, Y., Zhao, Q., Jiao, H., & Zhang, Z. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(84), 80784–80796. [Link]
-
RSC Publishing. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]
-
Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
improving the yield of 7-Chloro-1H-indole-4-carbaldehyde synthesis
Note: These are starting recommendations. Optimal ratios may vary and should be determined empirically for your specific setup. [6][10]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Benchchem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
- Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Current Chemistry Letters, 2, 187-196.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 133-149.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Benchchem. (2025). Minimizing solvent effects on formylation reaction outcomes.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(10), 3566-3576.
- Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- Benchchem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- GeneOnline. (2026). New One-Pot Synthesis Method Developed for Substituted 7-Chloroindolizines with Antimicrobial Properties.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Indian Journal of Chemistry. (n.d.).
-
PubChem. (n.d.). 7-chloro-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). CN108822033B - Synthesis method of 7-chloroquinaldine.
- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- RSC Publishing. (n.d.). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- AChemBlock. (n.d.). 7-chloro-1H-indole-3-carbaldehyde 97%.
- SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecular Diversity.
- Benchchem. (2025). Improving yield in Fischer indole synthesis of precursors.
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 725-742.
Technical Support Center: Synthesis of 7-Chloro-1H-indole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 7-Chloro-1H-indole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can troubleshoot effectively and achieve high-purity results.
Frequently Asked Questions (FAQs)
Question 1: What is the most common and reliable synthetic route to prepare this compound, and what is the underlying mechanism?
Answer: The most prevalent and effective method for the formylation of an electron-rich heterocycle like 7-chloroindole is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3][4]
The indole ring system is highly nucleophilic, particularly at the C-3 position. However, the regioselectivity of the Vilsmeier-Haack reaction on substituted indoles is sensitive to both electronic and steric factors. For 7-chloroindole, the electrophilic substitution occurs preferentially at the C-4 position of the benzene ring, which is activated by the electron-donating nitrogen atom of the pyrrole ring.
Mechanism Overview:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 7-chloroindole attacks the Vilsmeier reagent. The attack is directed to the C-4 position due to electronic activation from the indole nitrogen.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.[3]
The overall workflow is depicted in the diagram below.
Sources
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Substituted Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your experiments effectively.
Core Principles: Understanding the "Why"
The Vilsmeier-Haack (V-H) reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole.[1][2] The resulting indole-3-carboxaldehydes are crucial building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[3] Success hinges on understanding the interplay between the Vilsmeier reagent and the indole substrate.
The Vilsmeier Reagent: The Formylating Agent
The reaction's active electrophile is the Vilsmeier reagent , typically a chloroiminium salt, which is generated in situ from a substituted amide (most commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4][5][6]
This iminium ion is a relatively weak electrophile compared to those used in Friedel-Crafts reactions.[6] This is a key advantage, as it provides greater selectivity for highly activated systems like indoles and reduces the incidence of harsh side reactions. However, its stability and reactivity are highly dependent on the conditions of its formation, making the initial step critical.
The Mechanism on the Indole Ring: The C3 Selectivity
The indole nucleus is an electron-rich heterocycle. The pyrrole ring is more electron-rich than the benzene ring, making it the site of electrophilic attack.[7] The highest electron density is located at the C3 position, making it the primary site for electrophilic substitution in the V-H reaction.[8]
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent : DMF and POCl₃ react to form the electrophilic chloroiminium ion.[9]
-
Electrophilic Attack : The electron-rich C3 position of the indole attacks the carbon of the Vilsmeier reagent.
-
Aromatization : The resulting intermediate loses a proton to regain aromaticity, forming a stable iminium salt.
-
Hydrolysis : During aqueous work-up, the iminium salt is hydrolyzed to yield the final 3-formylindole product.[8][9]
Frequently Asked Questions (FAQs)
These questions address the most common issues encountered during the formylation of substituted indoles.
Q1: My reaction yield is very low or I'm only recovering starting material. What are the primary causes?
A1: This is the most common issue and typically points to one of three areas:
-
Inactive Vilsmeier Reagent: The reagent is moisture-sensitive. Using old or improperly stored POCl₃ or non-anhydrous DMF is a frequent cause of failure. DMF can also decompose to dimethylamine, which can quench the reagent.[10]
-
Deactivated Indole Substrate: If your indole has strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the ring may not be nucleophilic enough to react under standard conditions. The reaction requires an electron-rich arene.[9][11][12]
-
Suboptimal Temperature: The reaction temperature is critical. For highly reactive, electron-rich indoles, the reaction may proceed well at 0°C to room temperature. For less reactive substrates, heating (e.g., 40-80°C) is often necessary.[12][13]
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products?
A2: Side product formation is often a sign that reaction conditions are not optimized. Common culprits include:
-
Bis(indolyl)methane: This occurs when the newly formed 3-formylindole product acts as an electrophile and reacts with another molecule of the starting indole.[14] This is more common at higher temperatures or with a high concentration of reactants.
-
Diformylation: Although less common, if the indole ring is highly activated, a second formylation can occur at another position.[14] Using a large excess of the Vilsmeier reagent increases this risk.
-
N-Formylation: With certain substrates, such as 2,3-dimethylindole, formylation can occur on the indole nitrogen instead of, or in addition to, the C3 position.
-
Tri-indolylmethanes: In some cases, particularly when using alternative cyclic amides, complex trimers of indole can form.[15]
Q3: How do substituents on the indole ring affect the reaction conditions?
A3: The electronic nature of the substituents is the single most important factor in determining the necessary reaction conditions.
-
Electron-Donating Groups (EDGs) like alkyl (-CH₃), alkoxy (-OCH₃), or amino (-NR₂) groups activate the indole ring, making it more nucleophilic. Reactions with these substrates are typically faster, require lower temperatures (0°C to RT), and give higher yields.[3]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or ester (-CO₂R) groups deactivate the ring. These substrates require more forcing conditions: higher temperatures (80°C or higher), longer reaction times, and potentially a higher stoichiometry of the Vilsmeier reagent.[13]
Q4: During reagent preparation, a precipitate formed or my stir bar got stuck. What should I do?
A4: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and can result in the precipitation of the iminium salt, especially at high concentrations.[13]
-
Solution: Ensure slow, dropwise addition of POCl₃ to chilled DMF (0°C) with vigorous stirring to dissipate heat effectively.[16] Using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent in solution.[13]
Troubleshooting Guide
Use this section to diagnose and solve specific experimental problems.
Table 1: Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution |
| Low/No Conversion | Reagents (POCl₃, DMF) are old, wet, or decomposed. | Use freshly distilled POCl₃ and anhydrous DMF from a recently opened bottle.[13] |
| Indole substrate is deactivated by EWGs. | Increase reaction temperature to 60-90°C and prolong reaction time. Monitor by TLC.[13] | |
| Insufficient Vilsmeier reagent. | Increase the molar ratio of the Vilsmeier reagent to 1.5-2.0 equivalents relative to the indole.[9][13] | |
| Bis(indolyl)methane Side Product | Reaction temperature is too high. | Maintain a lower reaction temperature (e.g., 0°C to RT).[14] |
| Incorrect order of addition. | Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This keeps the indole concentration low.[14] | |
| Difficult Work-up | Solidification during reagent preparation. | Add a co-solvent (DCM, DCE) before POCl₃ addition and ensure efficient cooling and stirring.[13] |
| Emulsion during extraction. | Quench the reaction mixture by pouring it over crushed ice, then carefully basify with NaOH or NaOAc solution.[9][17] Add brine to the aqueous layer to break emulsions. |
Experimental Protocols & Data
Protocol 1: In Situ Preparation of the Vilsmeier Reagent
This protocol describes the standard method for generating the Vilsmeier reagent immediately before use.[4]
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0°C in an ice-water bath with vigorous stirring.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via a syringe or an addition funnel over 30-60 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 5°C.[13]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The reagent is now ready for use.
Protocol 2: General Formylation of a Substituted Indole
-
Prepare the Vilsmeier reagent as described in Protocol 1 .
-
Dissolve the substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, allow the reaction to proceed. The optimal temperature and time depend on the substrate (see Table 2). Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by adding a cold aqueous solution of sodium hydroxide (NaOH) or sodium acetate (NaOAc) until the pH is between 8-10.[9][17]
-
The product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, Et₂O).[9]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization.
Table 2: Recommended Conditions for Various Substituted Indoles
| Indole Derivative | Substituent Type | Typical Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Reference |
| Indole (unsubstituted) | Neutral | 0 to 85 | 6 | 96 | [3] |
| 2-Methylindole | Electron-Donating | 98-100 | 3 | 71 (1-formyl) | [3] |
| 4-Methylindole | Electron-Donating | 0 to 85 | 8 | 90 | [3] |
| 5-Methoxyindole | Strong EDG | 0 to RT | 2-4 | >90 | (General knowledge) |
| 5-Nitroindole | Strong EWG | 80 to 100 | 12-24 | 40-60 | (General knowledge) |
| 5-Cyanoindole | Strong EWG | 80 to 100 | 12-24 | 40-65 | (General knowledge) |
Note: Yields are highly dependent on the precise reaction conditions and purification methods.
References
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Vilsmeier's reagent - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved January 20, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (2023, September 5). Retrieved January 20, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole - ResearchGate. (2025, December 24). Retrieved January 20, 2026, from [Link]
-
Vilsmeier reagent - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved January 20, 2026, from [Link]
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). Retrieved January 20, 2026, from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, May 14). Retrieved January 20, 2026, from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
10 - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video - YouTube. (2021, January 19). Retrieved January 20, 2026, from [Link]
-
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021, October 21). Retrieved January 20, 2026, from [Link]
-
Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011, March 2). Retrieved January 20, 2026, from [Link]
-
Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles - Sciencemadness.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (2025, August 10). Retrieved January 20, 2026, from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
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- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 17. prepchem.com [prepchem.com]
preventing decomposition of 7-Chloro-1H-indole-4-carbaldehyde during storage
Welcome to the technical support center for 7-Chloro-1H-indole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable synthetic intermediate. Drawing from extensive experience in handling sensitive aromatic compounds, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and diagnose the decomposition of this compound during storage and experimental use.
I. Understanding the Instability of this compound
This compound is a bifunctional molecule, and its stability is dictated by the chemical reactivity of both the indole ring and the aromatic aldehyde group. The electron-rich indole nucleus is susceptible to oxidation, while the aldehyde functional group can be readily oxidized to a carboxylic acid. Furthermore, the presence of a chlorine atom on the benzene ring can influence the electronic properties and potential photochemical reactivity of the molecule. Understanding these inherent chemical liabilities is the first step toward preventing degradation.
II. Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section addresses common issues encountered during the storage and use of this compound.
Issue 1: Visible Color Change of Solid Compound (e.g., from off-white/light tan to brown/dark brown)
-
Question: My solid this compound has darkened significantly during storage. What is the likely cause, and is the material still usable?
-
Answer: A visible color change, particularly darkening, is a strong indicator of degradation. This is often due to a combination of slow oxidation and polymerization of the indole ring. The electron-rich indole nucleus is prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This can lead to the formation of highly conjugated, colored oligomeric or polymeric byproducts.
-
Causality: The indole ring system can undergo oxidative self-coupling or react with atmospheric oxygen to form colored impurities. This process is often autocatalytic, meaning the initial degradation products can accelerate further decomposition.
-
Recommended Action:
-
Assess Purity: Before use, the purity of the discolored material must be assessed using a validated analytical method, such as the HPLC-UV protocol provided in Section IV.
-
Purification: If the purity is found to be below your experimental requirements, purification by recrystallization or column chromatography may be necessary. However, be aware that thermal stress during solvent removal can sometimes exacerbate degradation.
-
Preventative Measures: To prevent recurrence, review your storage protocol. Ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature (2-8°C).
-
-
Issue 2: Appearance of a New Peak in HPLC/GC-MS Analysis
-
Question: I've analyzed my sample of this compound and see a new, more polar peak in the chromatogram. What could this be?
-
Answer: The most probable degradation product that is more polar than the parent aldehyde is 7-chloro-1H-indole-4-carboxylic acid . The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, a common degradation pathway for aromatic aldehydes.[1] This can occur slowly in the presence of air (autoxidation) and is accelerated by heat, light, and the presence of trace metal impurities.
-
Causality: Atmospheric oxygen can directly oxidize the aldehyde functional group. This process can be initiated by radical mechanisms, often catalyzed by light or metal ions.
-
Recommended Action:
-
Confirm Identity: If possible, confirm the identity of the new peak by LC-MS, comparing the mass with the theoretical mass of 7-chloro-1H-indole-4-carboxylic acid.
-
Review Handling Procedures: This type of degradation often points to repeated exposure to air. Ensure that the container is thoroughly flushed with an inert gas before sealing after each use. Avoid leaving the solid exposed to the atmosphere for extended periods.
-
Solvent Purity: If the compound is stored in solution, ensure the solvent is of high purity and free from peroxides, which can accelerate aldehyde oxidation.
-
-
Issue 3: Reduced Reaction Yield or Inconsistent Experimental Results
-
Question: My reactions using this compound are giving lower than expected yields or inconsistent results compared to previous batches. Could this be a stability issue?
-
Answer: Absolutely. Inconsistent results are a classic symptom of using a reagent of variable purity. If the concentration of the active starting material has decreased due to degradation, it will directly impact reaction stoichiometry and yield.
-
Causality: The presence of uncharacterized degradation products can interfere with the desired reaction, potentially by quenching reagents, competing in side reactions, or inhibiting catalysts.
-
Recommended Action:
-
Establish a Quality Control (QC) Protocol: Implement a routine QC check for every new batch of the compound and for older batches before use. The HPLC method in Section IV is ideal for this purpose.
-
Create a Reference Standard: Store a small, pristine sample of a new, high-purity batch under ideal conditions (see Section III) to use as a reference standard for future purity assessments.
-
Review Storage History: Check the storage history of the problematic batch. Has it been stored for an extended period? Was it properly sealed? Has it undergone temperature fluctuations? Answering these questions can help pinpoint the cause of degradation.
-
-
III. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the compound should be stored under the following conditions, as recommended by multiple chemical suppliers:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including oxidation and potential polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sensitive aldehyde group and the indole ring by displacing atmospheric oxygen. |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from light-induced degradation (photolysis), which can cleave the C-Cl bond or generate radicals that initiate oxidation.[2][3] |
| Container | Tightly Sealed Vial with a Secure Cap | Prevents the ingress of moisture and atmospheric oxygen. |
Q2: Can I store this compound at room temperature for short periods?
While short-term storage at room temperature (e.g., on the benchtop during weighing) is generally acceptable, it should be minimized. The compound is a solid and is more stable than when in solution. However, for periods longer than a few hours, refrigeration is strongly advised to maintain purity.
Q3: Is it better to store the compound as a solid or in solution?
For long-term storage, the solid form is significantly more stable. Storing in solution introduces the solvent as a potential reactant and can accelerate degradation. If you must store solutions, use a high-purity, anhydrous, and peroxide-free solvent (e.g., anhydrous DMF or DMSO), store refrigerated, under an inert atmosphere, and for the shortest time possible. Always re-analyze solutions that have been stored for more than a few days.
Q4: What are the primary chemical hazards and incompatibilities I should be aware of?
This compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Will readily oxidize the aldehyde group to a carboxylic acid.
-
Strong Bases: Can deprotonate the indole N-H, potentially leading to side reactions.
-
Strong Acids: The indole ring can be sensitive to strongly acidic conditions, which may lead to polymerization or other degradation pathways.[4]
IV. Quality Control Protocol: Purity Assessment by HPLC-UV
To ensure the integrity of your this compound, a simple reverse-phase HPLC-UV method can be implemented. This protocol is based on established methods for similar indole derivatives and serves as an excellent starting point for in-house validation.[5][6]
Experimental Protocol: HPLC-UV Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in acetonitrile or methanol.
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
-
Analysis:
-
Inject the prepared sample.
-
Integrate the area of all peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Acceptance Criteria: For most synthetic applications, a purity of ≥97% is desirable. The presence of significant impurity peaks (e.g., >1%) warrants further investigation or purification of the material.
-
V. Visualizing Degradation and Prevention
Diagram 1: Key Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Probable degradation pathways for this compound.
Diagram 2: Recommended Storage and Handling Workflow
This workflow provides a systematic approach to receiving, storing, and using the compound to minimize degradation.
Caption: Recommended workflow for handling and storage.
References
-
Song, D., et al. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Journal of Chromatography B, 958, 1-9. Available at: [Link]
-
Gomes, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
- Srinivasan, M., & Raghunathan, R. (2017). A review on halogen-substituted indoles as pharmacophores. European Journal of Medicinal Chemistry, 136, 322-349.
- Patil, R., & Surana, S. J. (2013). Synthetic and medicinal applications of indole carboxaldehydes. Arabian Journal of Chemistry, 6(4), 341-349.
-
Wikipedia contributors. (2023). Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. Available at: [Link]
-
Singh, P., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Research, 1(1). Available at: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6. Available at: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]
-
Palladino, P., et al. (2024). A novel colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances, 3, 100045. Available at: [Link]
-
Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Available at: [Link]
-
Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. Available at: [Link]
-
Skibiński, R., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. Available at: [Link]
-
ResearchGate. (2019). (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Available at: [Link]
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 7-Chloro-1H-indole-4-carbaldehyde
Welcome to the technical support center for 7-Chloro-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. My aim is to provide in-depth, field-proven insights into common challenges and their resolutions, moving beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes. Every recommendation is grounded in established literature and practical experience to ensure the integrity and success of your experimental work.
Understanding the Substrate: Key Physicochemical Properties
This compound is a unique building block characterized by several key features that influence its reactivity. A thorough understanding of these properties is the first step in effective troubleshooting.
-
Electronic Effects: The indole ring is inherently electron-rich. However, the presence of two electron-withdrawing groups (EWGs) — the chlorine atom at the C7 position and the carbaldehyde at the C4 position — significantly modulates this reactivity. These groups decrease the electron density of the benzene and pyrrole rings, respectively, which can impact the rates and outcomes of various transformations.
-
N-H Acidity: The indole N-H proton is weakly acidic, with a pKa in acetonitrile of approximately 32.78.[1][2] While this is very weak, it is acidic enough to be deprotonated by strong bases (e.g., organolithiums, sodium hydride), which can lead to unintended side reactions or require specific N-protection strategies. The C7-chloro group may slightly increase this acidity through an inductive effect.
-
Steric Hindrance: The C4-carbaldehyde and the C7-chloro group are positioned on the six-membered ring, leaving the C2 and C3 positions of the pyrrole ring sterically accessible for many reactions. However, access to the C7 position itself for reactions like cross-coupling is influenced by the adjacent chloro group and the bicyclic ring system.
| Property | Value/Characteristic | Implication in Synthesis |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.60 g/mol | Essential for stoichiometric calculations. |
| Appearance | Typically a solid | Physical state can impact dissolution rates. |
| Key Functional Groups | Aldehyde, Secondary Amine (indole N-H), Aryl Chloride | Multiple reactive sites that can compete or interfere in reactions. |
| pKa of Indole N-H | ~32.78 (in MeCN)[1][2] | N-H can be deprotonated by strong bases, requiring N-protection in certain reactions. |
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues encountered during common synthetic transformations of this compound in a question-and-answer format.
Category 1: Reductive Amination
Reductive amination is a cornerstone method for converting the aldehyde functionality into a diverse array of amines. However, the unique features of this substrate can lead to challenges.
Question 1: My reductive amination reaction is showing low conversion of the starting aldehyde. What are the likely causes and solutions?
Answer: Low conversion in reductive aminations with this substrate often points to two primary issues: inefficient imine/iminium ion formation or a suboptimal choice of reducing agent.
-
Causality - Imine Formation: The formation of the imine intermediate is the rate-limiting step and is typically catalyzed by mild acid.[3] The electron-withdrawing nature of the chloroindole core can decrease the nucleophilicity of the aldehyde carbonyl, slowing this step. Furthermore, the basicity of the incoming amine is crucial.
-
Troubleshooting Workflow:
Caption: Troubleshooting low conversion in reductive amination.
-
Detailed Protocol - Optimized Reductive Amination:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).[4][5]
-
Catalysis: Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. This reducing agent is particularly effective as it is mild and does not reduce the aldehyde starting material.[5]
-
Workup: Stir the reaction until completion (typically 12-24 hours). Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Question 2: I am observing the formation of a significant amount of the corresponding alcohol (7-chloro-1H-indol-4-yl)methanol as a byproduct. Why is this happening and how can I prevent it?
Answer: The formation of the alcohol byproduct is a clear indication that your reducing agent is directly reducing the starting aldehyde before it can form the imine. This is a common issue when using overly reactive hydrides like sodium borohydride (NaBH₄) in a one-pot procedure.[5]
-
Causality - Reactivity Mismatch: Sodium borohydride is capable of reducing aldehydes, especially when their carbonyl carbon is made more electrophilic by adjacent EWGs. The imine, once formed, is also reducible, but if the rate of aldehyde reduction is competitive with the rate of imine formation, a mixture of products is inevitable.
-
Solutions:
-
Switch to a More Selective Reducing Agent: As detailed above, NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations because it reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[5]
-
Two-Step Procedure: If you must use NaBH₄, a two-step procedure is more reliable. First, form the imine in a solvent like methanol or ethanol. Once imine formation is complete (as confirmed by analytical techniques), cool the reaction mixture to 0 °C and then add the NaBH₄. This temporal separation of the reaction steps prevents the premature reduction of the aldehyde.[5]
-
Category 2: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are fundamental for converting the aldehyde into an alkene, enabling carbon-carbon bond formation.
Question 3: My Wittig reaction with this compound is giving a low yield, and I am recovering unreacted starting material. What's going wrong?
Answer: Low yields in Wittig reactions with this substrate are often due to the reactivity of the phosphonium ylide. Stabilized ylides, while easy to handle, are less reactive and may struggle to react with the somewhat deactivated aldehyde.
-
Causality - Ylide Reactivity: The Wittig reaction involves the nucleophilic attack of the ylide on the aldehyde carbonyl.[6][7] Ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester) are less nucleophilic and therefore less reactive. They react well with aldehydes but can be sluggish with ketones or electron-poor aldehydes.[8]
-
Troubleshooting Strategy:
Caption: Decision-making for olefination reactions.
-
Recommended Alternative - The Horner-Wadsworth-Emmons (HWE) Reaction: For forming α,β-unsaturated esters, the HWE reaction is often superior to the Wittig reaction using stabilized ylides. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.[9][10]
-
Detailed Protocol - HWE Reaction:
-
Carbanion Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) in anhydrous THF. Cool the solution to 0 °C.
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Reaction and Workup: Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the product with ethyl acetate. The aqueous layer will contain the phosphate byproduct, which is easily removed.[9] Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography.
-
Category 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C7-chloro functionality presents an opportunity for C-C bond formation via cross-coupling, but the indole nucleus itself can complicate these reactions.
Question 4: I am attempting a Suzuki-Miyaura coupling at the C7-chloro position, but the reaction is failing or giving complex mixtures. What are the critical parameters to control?
Answer: Successful Suzuki-Miyaura coupling on the indole scaffold, particularly with a less reactive aryl chloride, is highly dependent on the choice of catalyst, ligand, base, and crucially, the potential need for N-protection.
-
Causality - Catalyst Inhibition and Competing Reactions:
-
N-H Interference: The acidic N-H proton of the indole can react with the base required for the Suzuki coupling, potentially altering the reaction conditions or leading to undesired side reactions. More critically, the nitrogen lone pair can coordinate to the palladium center, inhibiting its catalytic activity.[11]
-
Aryl Chloride Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[12] This necessitates the use of highly active catalyst systems, typically employing electron-rich, bulky phosphine ligands.
-
Dehalogenation: A common side reaction is the reductive dehalogenation of the starting material, where the chloro group is replaced by a hydrogen atom. This can occur if hydride sources are present in the reaction mixture (e.g., from solvent or amine bases).[13]
-
-
Troubleshooting and Optimization Strategy:
| Parameter | Issue | Recommended Solution | Rationale |
| N-H Group | Catalyst inhibition, side reactions with base. | Protect the indole nitrogen. Common groups include Boc, tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM). | Prevents coordination to Pd and unwanted acid-base chemistry. The choice of protecting group can also influence solubility and ease of removal. |
| Catalyst/Ligand | Low reactivity of C-Cl bond. | Use a highly active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or a pre-catalyst are excellent choices.[14] | These ligands are electron-rich and bulky, promoting the difficult oxidative addition step with aryl chlorides. |
| Base | Insufficient activation of boronic acid; potential for side reactions. | Use a moderately strong base like K₃PO₄ or Cs₂CO₃. | These bases are effective in promoting the transmetalation step without causing excessive degradation of sensitive substrates. |
| Solvent | Poor solubility, side reactions. | Use an aprotic polar solvent such as 1,4-dioxane or DMF, often with a small amount of water. | Ensures all components are in solution and can facilitate the catalytic cycle. |
-
Detailed Protocol - N-Protected Suzuki-Miyaura Coupling:
-
N-Protection (if necessary): Protect the N-H of this compound using a standard protocol (e.g., with Boc₂O and DMAP for N-Boc protection). Purify the N-protected starting material.
-
Reaction Setup: To a flask, add the N-protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a suitable base such as K₃PO₄ (3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%)).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio). Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup and Deprotection: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. After purification of the coupled product, the N-protecting group can be removed under appropriate conditions (e.g., TFA for Boc group cleavage).
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved January 20, 2026, from [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, I. Darstellung und Umwandlungen von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
-
Jia, Y., & Zhu, J. (2006). Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]
- Lim, D., & Choi, H. (2019). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Molecules, 24(15), 2817.
-
Lõkov, M., Kesküla, C., Tshepelevitsh, S., Pikma, M.-L., Saame, J., Trubitsõn, D., Kanger, T., & Leito, I. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au. [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17394–17405. [Link]
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-1H-indole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Chloro-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to numerous therapeutic agents.[1][2] this compound, in particular, serves as a key intermediate for constructing complex molecules, including potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[3]
This document provides in-depth, field-proven insights into a robust synthetic route, focusing on common challenges and troubleshooting strategies encountered during lab-scale execution and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy for the regioselective synthesis of this compound?
Standard electrophilic formylation methods like the Vilsmeier-Haack reaction on an indole nucleus typically yield the C3-substituted product.[4][5] To achieve selective formylation at the C4 position, a Directed ortho-Metalation (DoM) strategy is superior. This involves N-protection of the starting 7-chloroindole, followed by regioselective deprotonation at the C4 position with a strong base (like n-butyllithium), and subsequent quenching with a formylating agent such as N,N-dimethylformamide (DMF).
Q2: Why is nitrogen protection a mandatory first step in this synthesis?
The indole N-H proton is the most acidic proton in the molecule (pKa ≈ 17). In the presence of a strong organolithium base, this proton will be abstracted preferentially. Leaving the nitrogen unprotected would consume the expensive base and prevent the desired deprotonation at the C4 carbon, leading to reaction failure. Protection renders the nitrogen non-acidic and transforms the protecting group into an effective director for the metalation step.
Q3: Which N-protecting groups are recommended for this DoM strategy?
The choice of protecting group is critical for directing the lithiation to the C4 position and for ensuring it can be removed efficiently without degrading the final product.
-
Triisopropylsilyl (TIPS): Often a good choice. It is sterically bulky, which can help direct the base, and is typically removed under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF).
-
Tosyl (Ts): A robust electron-withdrawing group that enhances the acidity of the C2 proton. While it can direct lithiation, it may lead to mixtures and requires harsh conditions for removal (e.g., strong base or reducing agents), which can be problematic for scale-up.
-
p-Toluenesulfonyl (PTS): Similar to Tosyl, it is a strong directing group but requires specific, often harsh, conditions for removal.
For this guide, we will focus on a silyl-based protecting group for its effective directing ability and milder deprotection protocol.
Q4: What are the primary safety concerns when scaling up reactions involving organolithium reagents?
Scaling up reactions with organolithium reagents like n-butyllithium (n-BuLi) introduces significant safety challenges:
-
Pyrophoric Nature: n-BuLi can ignite spontaneously on contact with air and reacts violently with water.[6] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents.
-
Exothermic Reactions: Both the metalation and the subsequent quenching steps are highly exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway. A jacketed reactor with efficient cooling and controlled, slow addition of reagents is mandatory.
-
Quenching: The work-up, especially quenching of residual n-BuLi, must be performed with extreme care, typically by slow addition of a proton source like isopropanol at low temperatures before adding water.
Recommended Synthetic Workflow
The recommended pathway involves four key stages. This workflow is designed to be self-validating, with clear checkpoints and analytical methods to ensure success at each step before proceeding.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol (Lab Scale)
Step 1: Synthesis of 7-Chloro-1-(triisopropylsilyl)-1H-indole
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-chloro-1H-indole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the N-protected product.
Step 2 & 3: Directed Metalation and Formylation
-
Dissolve the N-protected indole (1.0 equiv.) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv., 2.5 M solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise, again maintaining a temperature below -70 °C.
-
Stir at -78 °C for an additional 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically carried forward without extensive purification.
Step 4: N-Deprotection
-
Dissolve the crude product from the previous step in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 equiv., 1 M solution in THF) dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC for the disappearance of the silylated intermediate.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting and Scale-Up Guide
This section addresses common issues encountered during the synthesis and provides solutions applicable to both lab and pilot-plant scales.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scale-Up Considerations |
| Low Yield in N-Protection (Step 1) | 1. Incomplete deprotonation of indole N-H. 2. Presence of moisture in solvent or on glassware. 3. Impure starting materials. | Solution: • Use a slight excess of a strong base (NaH). • Ensure all glassware is flame-dried and solvents are rigorously dried. Scale-Up: Use aprotic solvents with low water content (<50 ppm). Consider using lithium bis(trimethylsilyl)amide (LiHMDS) as an alternative base, which has higher solubility in THF than NaH. |
| Incomplete Conversion During Metalation (Step 2) | 1. Inaccurate titer of the n-butyllithium reagent. 2. Reaction temperature was too high, causing reagent decomposition. 3. Insufficient reaction time. | Solution: • Always titrate organolithium reagents before use. • Maintain strict temperature control at -78 °C. Scale-Up: Use a calibrated dosing pump for slow, sub-surface addition of n-BuLi to improve temperature control in a large reactor. Implement online monitoring if possible. |
| Formation of Side Products (Poor Regioselectivity) | 1. Temperature fluctuations allowing for lithium migration or lithium-halogen exchange. 2. Presence of electrophilic impurities. | Solution: • Ensure robust and consistent cooling; a cryostat is recommended over a temporary bath. • Use high-purity, freshly distilled solvents and reagents. Scale-Up: Flow chemistry reactors can offer superior temperature and mixing control, minimizing side reactions by ensuring rapid reaction and quenching. |
| Low Yield of Final Aldehyde after Quench (Step 3) | 1. The lithiated intermediate is unstable and decomposes before quenching. 2. The DMF used was not anhydrous. 3. Over-addition of DMF leading to side reactions. | Solution: • Proceed immediately to the quench after the 1-hour stir time. • Use freshly distilled, anhydrous DMF. • Add DMF slowly and stoichiometrically. Scale-Up: Anhydrous DMF is critical. Consider passing it through a column of activated molecular sieves just before use. |
| Difficult Final Purification (Step 5) | 1. Formation of closely-related impurities. 2. Residual protecting group or silicon byproducts. | Solution: • Optimize recrystallization conditions (solvent, temperature profile). • For chromatography, test various solvent systems and consider using a gradient elution. A water wash during workup can help remove some silicon byproducts. Scale-Up: Recrystallization is preferred for large quantities. Seeding the solution with a pure crystal can improve yield and purity. |
| Uncontrollable Exotherm During Scale-Up | 1. Poor heat transfer in a large batch reactor. 2. Addition rate of reagents (n-BuLi, DMF, or quench solution) is too fast. | Solution: • Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. • Program a slow, controlled addition profile for all critical reagents. • Dilute the reaction mixture to increase the total thermal mass, though this impacts throughput. Scale-Up: This is the most critical scale-up challenge. A thorough process safety review (e.g., reaction calorimetry) is essential to model the heat flow and define safe operating limits. |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
-
Cervera-Aparisi, A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5746. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Deshmukh, P. V., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2945-2955.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33. Retrieved from [Link]
-
Vilas, D., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 238, 114479. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. Retrieved from [Link]
-
ResearchGate. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
-
Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(84), 80784-80796. Retrieved from [Link]
Sources
- 1. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 7-Chloro-1H-indole-3-carbaldehyde | 1008-07-7 [sigmaaldrich.cn]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Purity Assessment of 7-Chloro-1H-indole-4-carbaldehyde
Welcome to the technical support center for the analytical assessment of 7-Chloro-1H-indole-4-carbaldehyde. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods to determine the purity of this critical chemical intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot and adapt these methods for your specific applications.
Foundational Knowledge: Understanding the Analyte
Before beginning any analytical work, it is crucial to understand the physicochemical properties of the compound . This compound is a key building block in various synthetic pathways. Its purity is paramount as impurities can carry through to subsequent steps, impacting the yield, purity, and safety profile of the final product.
| Property | Value | Source |
| CAS Number | 1167055-37-9 | [][2] |
| Molecular Formula | C₉H₆ClNO | [] |
| Molecular Weight | 179.6 g/mol | [] |
| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CN2)Cl | [] |
| InChI Key | IREPJTYUCHCYLI-UHFFFAOYSA-N | [] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is the primary technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Q1: I'm setting up an HPLC method for the first time. Where do I start?
A1: The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. A reverse-phase (RP-HPLC) method is the most logical starting point.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent, versatile choice for indole derivatives.[3]
-
Mobile Phase: Start with a simple mobile phase of acetonitrile (ACN) and water. Since indole compounds can exhibit peak tailing due to interactions with residual silanols on the silica support, adding a small amount of acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the aqueous phase is highly recommended.[3] This suppresses the ionization of silanol groups and the indole N-H, leading to better peak shapes.
-
Detection: The indole ring system is a strong chromophore. A UV detector set at approximately 280 nm should provide excellent sensitivity.[3] A Diode Array Detector (DAD) is even better, as it allows you to examine peak purity and identify potential co-eluting impurities by comparing UV spectra across the peak.
Q2: My main peak is tailing badly. What's causing this and how do I fix it?
A2: Peak tailing is the most common issue for indole-containing compounds.[3] It's typically caused by secondary interactions between the analyte and the stationary phase.
-
Cause: The N-H proton of the indole ring is slightly acidic and can interact with free silanol groups on the HPLC column packing material.
-
Solution 1 (Mobile Phase pH): As mentioned, ensure your mobile phase is acidic (e.g., with 0.1% formic acid). This keeps the silanols protonated and minimizes unwanted interactions.
-
Solution 2 (Sample Overload): Injecting too much sample can overload the column and cause tailing. Try reducing the injection volume or diluting your sample.[3]
-
Solution 3 (Column Health): A deteriorating column with a void at the inlet or contaminated packing can also cause tailing. If other solutions fail, consider replacing the column.[4]
Q3: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they?
A3: Ghost peaks are peaks that appear in your chromatogram even when you inject a blank (mobile phase only). They are usually caused by contamination.
-
Source 1 (Carryover): A small amount of sample from a previous, more concentrated injection may be retained in the injector loop or on the column head and elute in a subsequent run. Run several blank injections after a high-concentration sample to see if the ghost peak size decreases.
-
Source 2 (Contaminated Mobile Phase): Impurities in your solvents or additives can accumulate on the column during the low-organic part of a gradient and then elute as the organic concentration increases. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase.
-
Source 3 (Sample Diluent): If your sample is dissolved in a solvent stronger than the initial mobile phase, this can cause issues. Whenever possible, dissolve your sample in the mobile phase itself.
Q4: My retention times are drifting from one injection to the next. How can I stabilize them?
A4: Retention time instability makes peak identification and quantification unreliable. The cause is often related to physical or chemical inconsistencies in the system.
-
Temperature Fluctuations: Column temperature significantly affects retention time. Using a thermostatted column compartment is essential for reproducible results.[5]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or poor mixing by the pump can cause drift. Ensure solvents are well-mixed and degassed. If you suspect the pump's proportioning valves, you can test this by manually preparing a premixed mobile phase.[4]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods. A common rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[5]
Workflow for HPLC Method Development & Troubleshooting
The following diagram outlines a logical workflow for developing and troubleshooting an HPLC method for purity analysis.
Caption: HPLC Method Development and Troubleshooting Workflow.
Protocol 1: Gradient HPLC Method for Purity Assessment
This method is suitable for separating this compound from potential process impurities and degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 280 nm or DAD (200-400 nm).[3]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Structural Confirmation & Impurity ID: NMR and MS
While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure of the main component and identifying unknown impurities.
Frequently Asked Questions & Troubleshooting Guide (NMR & MS)
Q5: How can ¹H NMR confirm the identity and purity of my sample?
A5: ¹H NMR provides a "fingerprint" of the molecule. For this compound, you should look for key signals:
-
Aldehyde Proton (-CHO): A singlet around 10 ppm. This is a very characteristic peak.[6]
-
Indole N-H Proton: A broad singlet, typically downfield (>8 ppm). Its position can vary depending on the solvent and concentration.
-
Aromatic Protons: A set of doublets and triplets between 7-8 ppm, corresponding to the protons on the indole and benzene rings. The specific splitting patterns and coupling constants will confirm the substitution pattern.
-
Purity Assessment: The purity can be estimated by integrating the peaks corresponding to the main compound against those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is required.
Q6: I see a small, unknown peak in my HPLC. How can I identify it?
A6: This is a common scenario where a combination of techniques is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task.[7]
-
Step 1 (Gather Data): First, use a DAD detector during your HPLC run. Compare the UV spectrum of the impurity peak to your main peak. If they are very different, it suggests a structurally distinct impurity.
-
Step 2 (LC-MS Analysis): Analyze the sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity as it elutes from the column.
-
Step 3 (Hypothesize Structure): Based on the molecular weight of the impurity, you can hypothesize its structure. Common impurities in similar syntheses include starting materials, isomers, or byproducts like de-chlorinated species.[8] For example, an impurity with a mass of 145.16 g/mol could be the dechlorinated analogue, 1H-indole-4-carbaldehyde.[9]
-
Step 4 (Confirmation): To confirm the identity, you would ideally obtain or synthesize a reference standard of the suspected impurity and compare its retention time and mass spectrum.
Decision Tree for Impurity Identification
This diagram illustrates the logical steps to take when an unknown peak is detected.
Caption: Decision-Making Workflow for Impurity Identification.
References
-
Benchchem Technical Support. (n.d.). Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid. Retrieved from Benchchem website.[3]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from rsc.org.[10]
-
ChemicalBook. (n.d.). 1H-Indole-4-carboxaldehyde, 7-chloro- (1167055-37-9) 1H NMR. Retrieved from chemicalbook.com.[11]
-
BOC Sciences. (n.d.). CAS 1167055-37-9 this compound. Retrieved from bocsci.com.[]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.... Retrieved from rsc.org.[6]
-
Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from rsc.org.[12]
-
PubChem. (n.d.). 7-chloro-1H-indole. Retrieved from pubchem.ncbi.nlm.nih.gov.[13]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from scioninstruments.com.[5]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from restek.com.[4]
-
PharmaHealthInsights. (2023). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. Retrieved from YouTube.[14]
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from sigmaaldrich.com.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from hmdb.ca.[15]
-
BLD Pharm. (n.d.). 1167055-37-9|this compound. Retrieved from bldpharm.com.[2]
-
Amadis Chemical. (n.d.). This compound,1167055-37-9. Retrieved from amadis-chemical.com.[16]
-
PubChem. (n.d.). Indole-7-carboxaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov.[17]
-
PubChem. (n.d.). Indole-4-carboxaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov.[9]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from Beilstein Archives.[8]
-
PubMed Central. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives.... Retrieved from ncbi.nlm.nih.gov.[7]
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dealing with regioisomer formation in indole functionalization
A Guide to Navigating Regioisomer Formation
Welcome to the technical support center for indole functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges researchers face when attempting to control regioselectivity in their reactions. Indole's rich and nuanced reactivity makes it a cornerstone in pharmaceuticals and materials science, but it also presents significant synthetic hurdles. This resource provides in-depth, mechanistically-grounded answers and troubleshooting protocols to help you achieve your desired isomer with high fidelity.
Frequently Asked Questions (FAQs): The Fundamentals of Indole Reactivity
This section addresses foundational questions about the inherent reactivity of the indole nucleus. Understanding these principles is the first step toward troubleshooting and controlling your reaction outcomes.
Q1: Why is the C3 position the default site for electrophilic substitution on an unsubstituted indole?
Answer: The strong preference for electrophilic attack at the C3 position is a direct consequence of the stability of the cationic intermediate (the σ-complex or Wheland intermediate) formed during the reaction.[1]
-
C3 Attack (Favored): When an electrophile attacks the C3 carbon, the resulting positive charge is delocalized across the C2 carbon and, most importantly, the nitrogen atom. This delocalization allows the aromaticity of the fused benzene ring to remain intact throughout the resonance structures. The ability of the nitrogen lone pair to stabilize the positive charge is a powerful contributing factor.[2]
-
C2 Attack (Disfavored): An attack at the C2 position results in a less stable intermediate. To delocalize the positive charge onto the nitrogen, the aromaticity of the benzene ring must be disrupted, which is energetically costly.[1]
This fundamental electronic preference makes the C3 position the most nucleophilic and kinetically favored site for reaction.
Q2: My reaction is giving a mixture of C2 and C3 products even though C3 is blocked. What is happening?
Answer: When the C3 position is substituted, the situation becomes more complex. You are likely observing the results of two competing pathways:
-
Direct C2 Attack: The electrophile attacks the next most reactive site, the C2 position. This is often the thermodynamically favored pathway.
-
Ipso Attack and 1,2-Migration: The electrophile can still attack the highly nucleophilic (but substituted) C3 position. This forms a non-aromatic tetrahedral intermediate. To regain aromaticity, a 1,2-migration of either the original C3-substituent or the new electrophile to the C2 position occurs.[3] This pathway is often kinetically preferred and can lead to a mixture of products depending on the migratory aptitude of the groups involved. This mechanism is related to the Plancher rearrangement.[3]
If you observe both the C2-substituted product and a product where the original C3-substituent has moved to C2, it is strong evidence for the ipso-attack/migration pathway.[3]
Q3: Under what conditions should I worry about N-functionalization versus C-functionalization?
Answer: The N-H proton of indole is weakly acidic (pKa ≈ 17). N-functionalization becomes a significant competitive pathway under conditions that favor deprotonation of the indole nitrogen.
-
Use of Strong Bases: Reactions employing strong bases (e.g., NaH, organolithiums) will generate the indolyl anion, which is highly nucleophilic at the nitrogen position. This will strongly favor N-alkylation or N-acylation.
-
Palladium Catalysis: Some palladium-catalyzed reactions can favor N-functionalization, particularly in N-H functionalization reactions designed for this purpose.[4][5]
-
Avoiding N-Functionalization: To favor C-functionalization, avoid strong bases. Most electrophilic substitutions are carried out under neutral or acidic conditions, which protonate the nitrogen, deactivating it and favoring C-attack.[1] If you must use basic conditions and want C-functionalization, protecting the indole nitrogen with a suitable group is the most common strategy.
Troubleshooting Guides: From Theory to Practice
This section provides actionable solutions to specific experimental problems.
Problem 1: My Friedel-Crafts acylation is producing a dark-colored tar and very little of my desired C3-acylated product.
Causality: This is a classic problem with Friedel-Crafts reactions on unsubstituted indoles. The indole nucleus is highly electron-rich and can be prone to polymerization under strong Lewis acid conditions (e.g., AlCl₃, SnCl₄).[6] When the Lewis acid is added to a mixture of indole and the acylating agent, it can complex with the indole, activating it towards self-reaction and forming colored trimers and polymers.[6]
Troubleshooting Protocol: An Improved Friedel-Crafts Acylation
This protocol, adapted from Bergman, et al., minimizes polymerization by changing the order of addition, which prevents the formation of the reactive indole-Lewis acid complex.[6]
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the acylating agent (acid chloride or anhydride, 1.0 eq.) to a solution of dry dichloromethane (CH₂Cl₂).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature remains low. Stir for 10-15 minutes. At this stage, you should have the acylium ion or its complex with the Lewis acid pre-formed.
-
Indole Addition: In a separate flask, dissolve the indole (1.2 eq.) in dry CH₂Cl₂.
-
Reaction: Slowly add the indole solution via a dropping funnel to the cold, stirred solution of the acylating agent-Lewis acid complex over 30-45 minutes.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours after the addition is finished.
-
Workup: Quench the reaction by carefully pouring it into a mixture of ice and water. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Outcome: This procedure should yield the 3-acylindole regioselectively and in high yield, avoiding the tar formation common in traditional protocols.[6]
Problem 2: I need to achieve selective C2 functionalization, but the reaction defaults to C3.
Causality: Overcoming the intrinsic C3 preference requires a deliberate strategy to either block the C3 position or electronically favor the C2 position. Modern transition-metal-catalyzed C-H activation offers the most elegant solutions.[7]
Strategy 1: N-Directing Group (DG) Mediated C-H Activation
By installing a directing group on the indole nitrogen, a transition metal catalyst can be guided to the C2 position for C-H activation and subsequent functionalization.
Troubleshooting Table: Directing Groups for Benzenoid C-H Functionalization
| Target Position | Directing Group (DG) | Catalyst System | Reaction Type | Reference |
| C4 | C3-Formyl | Pd(OAc)₂ / Ag₂CO₃ | Arylation | [8][9] |
| C4 | Glycine (transient) | Pd(OAc)₂ / AgTFA | Arylation | [10] |
| C5 | C3-Pivaloyl | CuTc / dtpby | Arylation | [10] |
| C6 | N-P(O)tBu₂ | Cu(OAc)₂ / K₂CO₃ | Arylation | [11] |
| C7 | N-Methylsulfonyl | Pd(OAc)₂ / Pyridone Ligand | Acyloxylation | [12] |
| C7 | N-P(O)tBu₂ | Pd(OAc)₂ / CsOPiv | Arylation | [11] |
Experimental Insight: To achieve C7 functionalization, for example, a directing group like methylsulfonyl is installed on the indole nitrogen. In a palladium-catalyzed reaction, this group chelates to the metal center, forming a stable six-membered palladacycle intermediate that positions the catalyst directly over the C7 C-H bond, leading to selective functionalization at that site. [12]The choice of both the directing group and the specific ligand on the metal is critical to override the inherent reactivity preferences of the indole. [12]
References
-
Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters - ACS Publications.[Link]
-
TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. Química Orgánica.[Link]
-
Synthesis and Chemistry of Indole. LMS, GLA University.[Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv | Cambridge Open Engage.[Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).[Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS).[Link]
-
Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).[Link]
-
Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis.[Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis.[Link]
-
Regioselectivity of the asymmetric functionalization of indoles. ResearchGate.[Link]
-
Electrophilic substitution at the indole. Química Organica.org.[Link]
-
Recent advances in functionalization of indoles. ResearchGate.[Link]
-
C H Activation of Indoles. ResearchGate.[Link]
-
Catalysts and directing groups explored in the C−H activation of indole... ResearchGate.[Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters - ACS Publications.[Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications.[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH).[Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters.[Link]
-
The controllable C2 arylation and C3 diazenylation of indoles with aryltriazenes under ambient conditions. New Journal of Chemistry (RSC Publishing).[Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health (PMC).[Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Thieme.[Link]
-
Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters - ACS Publications.[Link]
-
Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.[Link]
-
Regio- and Enantioselective Friedel—Crafts Reactions of Indoles to Epoxides Catalyzed by Graphene Oxide: A Green Approach. ResearchGate.[Link]
-
The controllable C2 arylation and C3 diazenylation of indoles with aryltriazenes under ambient conditions. Semantic Scholar.[Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health (NIH).[Link]
-
C2−H and C3−H selective alkylation of indoles by Bolm under ball milling conditions. ResearchGate.[Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications.[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed.[Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.[Link]
-
Synthesis of indoles. Organic Chemistry Portal.[Link]
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society.[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (PMC).[Link]
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- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Spectroscopic Guide to 7-Chloro-1H-indole-4-carbaldehyde: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity and synthetic versatility make it a privileged structure in the design of compounds targeting a wide array of diseases. Within this class, substituted indole-4-carbaldehydes serve as critical building blocks for more complex molecular architectures. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a key derivative, 7-Chloro-1H-indole-4-carbaldehyde, offering a comparative perspective against related analogues to aid researchers in unequivocal structure elucidation and characterization.
Introduction: The Significance of Spectroscopic Analysis in Drug Development
The precise characterization of molecular structure is a non-negotiable aspect of drug development, ensuring the identity, purity, and stability of a pharmaceutical candidate. NMR spectroscopy stands as an unparalleled tool in this regard, providing a detailed fingerprint of a molecule's atomic framework. For complex heterocyclic systems like this compound, a thorough understanding of its NMR spectra is paramount for confirming its synthesis and for tracking its transformations in subsequent chemical reactions. This guide delves into the nuances of both ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between its structural features and the observed spectroscopic data.
The Molecular Architecture: Unveiling this compound
The structure of this compound is characterized by an indole core, a bicyclic system comprising a benzene ring fused to a pyrrole ring. The key functional groups that dictate its chemical and spectroscopic properties are the chloro substituent at the C7 position and the carbaldehyde (formyl) group at the C4 position. The electron-withdrawing nature of both the chlorine atom and the aldehyde group significantly influences the electron density distribution within the aromatic system, leading to characteristic shifts in the NMR signals of the protons and carbons.
Figure 1. Molecular Structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for structural assignment.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~11.0-12.0 | br s | - |
| H-2 | ~7.5-7.7 | t | ~2.5-3.0 |
| H-3 | ~6.8-7.0 | t | ~2.5-3.0 |
| H-5 | ~7.8-8.0 | d | ~8.0 |
| H-6 | ~7.2-7.4 | t | ~8.0 |
| CHO | ~10.0 | s | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "t" a triplet, "d" a doublet, and "s" a singlet.
The downfield chemical shift of the N-H proton (H-1) is characteristic of indole protons and is attributed to the deshielding effect of the aromatic ring currents and its acidic nature. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
The pyrrole protons, H-2 and H-3 , typically appear as triplets due to coupling with each other and with the N-H proton. Their chemical shifts are influenced by the electron-donating nature of the nitrogen atom.
The protons on the benzene ring, H-5 and H-6 , exhibit a more complex pattern due to the influence of the electron-withdrawing chloro and carbaldehyde groups. H-5 is expected to be the most downfield of the aromatic protons (excluding the aldehyde proton) due to the anisotropic effect of the adjacent aldehyde group. The ortho-coupling between H-5 and H-6 results in a doublet and a triplet, respectively.
The aldehyde proton (CHO) resonates at a significantly downfield position (~10.0 ppm), a hallmark of aldehyde protons due to the strong deshielding effect of the carbonyl group. It appears as a singlet as it has no adjacent protons to couple with.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~125-127 |
| C-3 | ~103-105 |
| C-3a | ~128-130 |
| C-4 | ~120-122 |
| C-5 | ~123-125 |
| C-6 | ~121-123 |
| C-7 | ~115-117 |
| C-7a | ~135-137 |
| CHO | ~190-192 |
Note: The chemical shifts are approximate and can vary depending on the solvent.
The aldehyde carbon (CHO) is the most downfield signal, typically appearing above 190 ppm, which is characteristic of carbonyl carbons in aldehydes.
The carbons of the benzene ring show distinct chemical shifts influenced by the substituents. The carbon bearing the chloro group, C-7 , will be directly affected by the electronegativity of the chlorine atom. The other aromatic carbons, C-3a, C-4, C-5, C-6, and C-7a , will have their chemical shifts modulated by the combined electronic effects of the chloro and carbaldehyde groups.
The pyrrole carbons, C-2 and C-3 , are generally found at higher field compared to the benzene carbons due to the electron-donating effect of the nitrogen atom.
Comparative Analysis with Structurally Related Indoles
To fully appreciate the spectroscopic features of this compound, it is instructive to compare its NMR data with that of simpler, related molecules.
Indole: The Parent Scaffold
In the unsubstituted indole molecule, the protons on the benzene ring resonate at higher fields compared to the subject compound due to the absence of electron-withdrawing groups. The symmetry of the pyrrole ring is also higher, leading to a simpler splitting pattern.
Indole-4-carbaldehyde: The Effect of the Formyl Group
The introduction of the carbaldehyde group at the C4 position significantly deshields the peri-proton at C5. A comparison with indole-4-carbaldehyde would highlight the specific influence of the C7-chloro substituent on the chemical shifts of the benzene ring protons.
7-Chloroindole: Isolating the Halogen's Influence
Comparing the spectra with that of 7-chloroindole allows for the isolation of the electronic effects of the chlorine atom on the indole ring system. This comparison helps in assigning the signals of the benzene portion of this compound with greater confidence.
Figure 2. Logical relationship for comparative NMR analysis.
Experimental Protocols: A Guide to Reliable Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Figure 3. Standard workflow for NMR analysis.
Conclusion: Empowering Research with Precise Spectroscopic Data
This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. By dissecting the influence of its key structural features on the NMR spectra and by providing a comparative context with related molecules, researchers and drug development professionals can approach the characterization of this and similar compounds with greater confidence. The detailed experimental protocol further ensures the acquisition of reliable and high-quality data, a critical step in the rigorous process of modern drug discovery.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
PubChem. (n.d.). Indole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chloro-1H-indole-4-carbaldehyde and its Structural Elucidation
For the modern researcher, particularly those in drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of progress. 7-Chloro-1H-indole-4-carbaldehyde, a substituted indole, represents a class of compounds with significant interest in medicinal chemistry. Understanding its fragmentation behavior under mass spectrometry is not just an academic exercise; it is a critical step in its identification, characterization, and quality control.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound. We will delve into the causal mechanisms behind the fragmentation, compare the insights gained from mass spectrometry with those from alternative analytical techniques, and provide a detailed experimental protocol for its analysis.
The Predicted Fragmentation Pathway of this compound
The molecular weight of this compound is approximately 179.6 g/mol . The presence of chlorine will manifest as a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak.[4]
Here are the key predicted fragmentation steps:
-
Initial Loss of Carbon Monoxide (CO): A common fragmentation pathway for aromatic aldehydes is the neutral loss of carbon monoxide (28 Da) from the protonated molecular ion. This would result in a fragment ion at m/z 152.
-
Loss of a Hydrogen Radical (•H): Aldehydes can also undergo cleavage of the bond to the formyl hydrogen, resulting in the loss of a hydrogen radical and the formation of a stable acylium ion.[4][5] This would lead to a fragment at m/z 179.
-
Loss of the Chloro Radical (•Cl): The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical (35/37 Da). This would produce a fragment ion at m/z 145.
-
Characteristic Indole Fragmentation (Loss of HCN): A hallmark of indole fragmentation is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the indole ring.[6] This could occur from various fragment ions.
-
Loss of HCl: A neutral loss of hydrogen chloride (36 Da) is another plausible fragmentation pathway for chlorinated aromatic compounds.
The interplay of these fragmentation pathways will likely result in a complex but interpretable mass spectrum.
Visualizing the Fragmentation Cascade
The following diagram, rendered in Graphviz DOT language, illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
A Comparative Analysis: Mass Spectrometry and its Alternatives
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare mass spectrometry with two other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by molecular vibrations. |
| Information Provided | Molecular weight, elemental composition (high-resolution MS), and structural information through fragmentation. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[7][8][9] | Identification of functional groups present in the molecule.[10] |
| Sensitivity | Very high (picomole to femtomole range). | Lower (micromole to millimole range). | Moderate (nanomole to micromole range). |
| Sample Requirements | Small sample amounts, must be ionizable. | Larger sample amounts, must be soluble. | Small sample amounts, can be solid, liquid, or gas. |
| Strengths | Excellent for determining molecular formulas and identifying known compounds through library matching. | Unparalleled for de novo structure elucidation of unknown compounds. | Rapid and non-destructive method for identifying functional groups.[11] |
| Limitations | Isomers can be difficult to distinguish without extensive fragmentation analysis. | Can be time-consuming and requires expertise in spectral interpretation. | Provides limited information about the overall molecular structure. |
Experimental Protocol: Acquiring the Mass Spectrum of this compound
This protocol outlines a general procedure for analyzing this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
Sample Preparation
-
Solvent Selection: Choose a solvent system that readily dissolves the analyte and is compatible with ESI-MS, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
Mass Spectrometer Setup
-
Ionization Mode: Set the instrument to positive ion mode (ESI+).
-
Capillary Voltage: Optimize the capillary voltage, typically in the range of 3.5-4.5 kV.
-
Nebulizer Gas: Adjust the nebulizer gas (typically nitrogen) pressure to ensure a stable spray.
-
Drying Gas: Set the drying gas flow rate and temperature to facilitate desolvation of the ions.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-500.
Data Acquisition
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and its isotopic pattern.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
Data Analysis
-
Molecular Ion Confirmation: Identify the [M+H]⁺ ion and confirm the characteristic isotopic pattern of a monochlorinated compound.
-
Fragment Ion Analysis: Identify the major fragment ions and propose fragmentation pathways based on known chemical principles.
-
Structural Confirmation: Compare the observed fragmentation pattern with the predicted pathways to confirm the structure of this compound.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for ESI-MS/MS analysis of this compound.
Conclusion
The structural elucidation of molecules like this compound is a multifaceted challenge that requires a deep understanding of analytical techniques and their underlying principles. While mass spectrometry, with its high sensitivity and ability to provide molecular weight and fragmentation data, is a powerful first line of inquiry, its true potential is realized when used in concert with other techniques like NMR and FTIR. By carefully interpreting the fragmentation patterns and corroborating the findings with orthogonal data, researchers can confidently navigate the complexities of molecular structure and accelerate the pace of scientific discovery.
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 14-20. [Link]
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Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 687-716. [Link]
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Swantara, I. M. D., Bawa, I. G. A. G., Suprapta, D. N., Agustina, K. K., & Temaja, I. G. R. M. (2020). Identification Michelia alba barks extract using Gas Chromatography-Mass Spectrometry (GC-MS) and its antifungal properties to inhibit microbial growth. Biodiversitas Journal of Biological Diversity, 21(4). [Link]
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Hofstadler, S. A., & Gabelica, V. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 31-50. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
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Fernández, I., & Pérez, C. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]-Labeling. Journal of the American Chemical Society, 144(51), 23399-23408. [Link]
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Lee, T. L. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 9(1), 11-15. [Link]
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El Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
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A Comparative Analysis of Reactivity: 7-Chloro-1H-indole-4-carbaldehyde vs. Indole-4-carbaldehyde
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of heterocyclic chemistry, indole-based scaffolds serve as foundational building blocks for a multitude of pharmacologically active agents and functional materials.[1] The strategic placement of substituents on the indole ring system profoundly alters its electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of two key intermediates: the unsubstituted Indole-4-carbaldehyde and its halogenated counterpart, 7-Chloro-1H-indole-4-carbaldehyde .
Understanding the nuanced differences in their reactivity is paramount for synthetic chemists aiming to optimize reaction conditions, predict outcomes, and design novel molecular architectures. This analysis is grounded in fundamental electronic principles and supported by established reaction mechanisms within indole chemistry.
The Decisive Influence: Electronic Effects of the C7-Chloro Substituent
The primary distinction between the two molecules is the presence of a chlorine atom at the 7-position of the indole ring. This single atomic change introduces competing electronic effects that dictate the reactivity of the entire molecule.
-
Inductive Effect (-I): Chlorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the benzene portion of the indole nucleus through the sigma bond framework. This effect deactivates the ring, making it less susceptible to electrophilic attack.[2][3]
-
Resonance Effect (+R): Conversely, the lone pair electrons on the chlorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect pushes electron density back into the ring. For halogens, this +R effect is significantly weaker than their -I effect.
The net result is that the chlorine atom at the C7 position acts as an overall electron-withdrawing group , reducing the electron density of the indole ring system compared to the unsubstituted parent molecule. This fundamental difference is the root cause of their divergent reactivity.
Comparative Reactivity Profiles
We will now dissect the reactivity at three key sites: the indole ring (electrophilic substitution), the aldehyde carbonyl (nucleophilic addition), and the indole nitrogen (N-H acidity).
Electrophilic Aromatic Substitution (EAS)
The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most reactive site.[4][5] However, with the C4 position occupied by a deactivating carbaldehyde group, other positions on the ring become relevant for substitution.
-
Indole-4-carbaldehyde: The unsubstituted ring remains relatively electron-rich and is moderately reactive towards electrophiles.
-
This compound: The potent electron-withdrawing inductive effect of the chlorine atom significantly reduces the nucleophilicity of the entire ring system.
Nucleophilic Addition to the Carbonyl Group
The reactivity of the aldehyde's carbonyl carbon is governed by its electrophilicity (the magnitude of its partial positive charge, δ+).
-
Indole-4-carbaldehyde: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
-
This compound: The electron-withdrawing nature of the C7-chloro substituent is transmitted through the ring system to the C4-carbaldehyde group. This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it a "harder" electrophile.
Acidity of the Indole N-H Proton
The indole N-H proton is weakly acidic and can be removed by a suitable base to generate an indolide anion, which is a potent nucleophile. The stability of this resulting conjugate base determines the acidity of the parent N-H.
-
Indole-4-carbaldehyde: Possesses a typical indole N-H acidity.
-
This compound: The electron-withdrawing chlorine atom helps to stabilize the negative charge of the indolide anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.
Summary of Comparative Data
The following table summarizes the key differences in properties and reactivity based on the electronic effects discussed.
| Property / Reaction Type | Indole-4-carbaldehyde | This compound | Causality |
| Ring Nucleophilicity | Higher | Lower | The -I effect of chlorine deactivates the ring. |
| Reactivity in EAS | Higher | Lower | The ring is less nucleophilic and less prone to attack by electrophiles. |
| Carbonyl Electrophilicity | Lower | Higher | The -I effect of chlorine increases the δ+ on the carbonyl carbon. |
| Reactivity in Nucleophilic Addition | Lower | Higher | The more electrophilic carbonyl carbon reacts faster with nucleophiles. |
| N-H Acidity | Lower | Higher | The -I effect of chlorine stabilizes the conjugate base (indolide anion). |
| Reactivity in N-Functionalization | Lower | Higher | Deprotonation of the more acidic N-H is more favorable. |
| Aldehyde ¹H NMR Shift (ppm) | ~9.9-10.1 | Expected >10.1 | Deshielding effect from the electron-withdrawing Cl substituent. |
Experimental Protocol: Competitive Reduction of Aldehydes
To provide a practical demonstration of the differing carbonyl reactivity, a competitive reduction experiment can be designed. This self-validating system provides a clear, quantitative measure of the relative reactivity.
Objective: To determine the relative rate of reduction of this compound and indole-4-carbaldehyde by a limiting amount of a hydride reducing agent.
Materials:
-
Indole-4-carbaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., naphthalene) for GC/HPLC analysis
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve indole-4-carbaldehyde (145 mg, 1.0 mmol), this compound (180 mg, 1.0 mmol), and the internal standard in 10 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Initiation: Prepare a solution of sodium borohydride (19 mg, 0.5 mmol) in 5 mL of cold, anhydrous methanol. Add this solution dropwise to the stirred solution of the aldehydes over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Withdraw aliquots (0.1 mL) at specific time intervals (e.g., 5, 15, 30, 60 minutes). Immediately quench each aliquot in a vial containing 1 mL of saturated NH₄Cl solution and 1 mL of DCM.
-
Workup: After 1 hour, quench the entire reaction mixture by slowly adding 10 mL of saturated NH₄Cl solution. Extract the mixture with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the quenched aliquots and the final product mixture by GC-MS or HPLC to determine the ratio of remaining starting materials to their corresponding alcohol products (indole-4-methanol and 7-chloro-1H-indole-4-methanol).
Expected Outcome & Interpretation:
The analysis will show a significantly higher conversion of this compound to its corresponding alcohol compared to indole-4-carbaldehyde. This is a direct consequence of the enhanced electrophilicity and thus higher reactivity of its carbonyl group towards the nucleophilic hydride reagent. The ratio of the products will provide a quantitative measure of this relative reactivity.
Conclusion for the Synthetic Chemist
The choice between this compound and indole-4-carbaldehyde is a strategic decision that hinges on the desired synthetic transformation.
-
For reactions targeting the indole ring via electrophilic substitution , indole-4-carbaldehyde is the more reactive and preferred substrate, requiring milder conditions.
-
For reactions involving nucleophilic addition to the aldehyde or functionalization at the indole nitrogen , this compound offers enhanced reactivity, potentially leading to higher yields and faster reaction times.
By understanding the fundamental electronic influence of the C7-chloro substituent, researchers can harness these distinct reactivity profiles to achieve their synthetic goals with greater precision and efficiency.
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-
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 7-Chloro-1H-indole-4-carbaldehyde
Abstract: This guide provides an in-depth protocol for the synthesis and definitive structural validation of 7-Chloro-1H-indole-4-carbaldehyde, a key heterocyclic building block in modern drug discovery. We move beyond a simple recitation of methods to explain the underlying chemical principles and rationale for each step. Through a comparative analysis with its parent compound, 1H-indole-4-carbaldehyde, and the electron-rich analogue, 7-Methoxy-1H-indole-4-carbaldehyde, this document establishes a rigorous framework for spectroscopic confirmation. By detailing the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we offer researchers a validated benchmark for ensuring the identity and purity of their synthesized material, thereby upholding the principles of scientific integrity and reproducibility.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological properties. This compound is a particularly valuable intermediate. The presence of a chloro group at the 7-position and a formyl group at the 4-position provides two reactive handles for further chemical modification, enabling the synthesis of diverse compound libraries for screening.
Validating the successful synthesis of such a specific isomer is non-trivial. Spectroscopic analysis is the cornerstone of this validation process. This guide provides the experimental data and interpretive logic required to unambiguously confirm the structure of this compound and differentiate it from structurally similar alternatives.
Section 1: Synthesis of this compound via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, such as indoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring.[2][4]
Experimental Protocol:
Materials:
-
7-Chloro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool anhydrous DMF in an ice bath (0 °C).
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. Causality: This exothermic reaction forms the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent. Careful temperature control is crucial to prevent degradation of the reagent.
-
Substrate Addition: Dissolve 7-Chloro-1H-indole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Expert insight: The electron-donating nature of the indole nitrogen activates the ring towards electrophilic substitution. Formylation typically occurs at the C3 position for most indoles, but due to the substitution pattern, we are targeting the C4 position here. The specific regioselectivity depends on the starting indole isomer.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution. Trustworthiness: This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium ion to the desired aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Synthesis and Validation Workflow
The following diagram outlines the logical flow from synthesis to final validation, forming a self-validating system critical for reproducible research.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Section 2: Definitive Spectral Signature of this compound
The following data serve as the benchmark for confirming the successful synthesis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a primary validation checkpoint. For halogenated compounds, it offers an extra layer of confirmation through isotopic patterns.
-
Expected Molecular Ion (M⁺): 179.01 g/mol (for ³⁵Cl) and 181.01 g/mol (for ³⁷Cl).
-
Key Feature: The presence of a chlorine atom results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive marker for a monochlorinated compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Indole N-H |
| ~1650-1680 | C=O Stretch | Aldehyde Carbonyl |
| ~2820, ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublets) |
| ~750-800 | C-Cl Stretch | Aryl Chloride |
-
Expert Interpretation: The sharp, strong absorption around 1650 cm⁻¹ confirms the presence of the aldehyde carbonyl. The N-H stretch is often broad. The C-Cl stretch provides evidence for the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and isomeric structure of the molecule. The electron-withdrawing nature of both the chlorine atom and the aldehyde group significantly influences the chemical shifts of the aromatic protons.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) Hz |
| Aldehyde-H | ~10.0 | Singlet (s) | - |
| N-H | ~11.5-12.5 | Broad Singlet (br s) | - |
| H-2 | ~8.3 | Singlet (s) | - |
| H-3 | ~7.8 | Singlet (s) | - |
| H-5 | ~7.6 | Doublet (d) | ~8.0 |
| H-6 | ~7.2 | Doublet (d) | ~8.0 |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |
| C=O (Aldehyde) | ~190 |
| C-7a | ~135 |
| C-3a | ~130 |
| C-2 | ~128 |
| C-3 | ~125 |
| C-5 | ~123 |
| C-6 | ~121 |
| C-4 | ~120 |
| C-7 | ~118 |
Section 3: Comparative Analysis with Alternative Indole-4-Carbaldehydes
To build confidence in the structural assignment, it is crucial to compare the product's spectral data with that of closely related compounds. Here, we compare our target with the unsubstituted parent compound and a 7-methoxy substituted analogue.
Comparative ¹H NMR Data (Aromatic Region)
The substituent at the C-7 position creates a distinct electronic environment that is clearly reflected in the chemical shifts of the neighboring protons, particularly H-5 and H-6.
| Compound | C-7 Substituent | H-5 Shift (δ) ppm | H-6 Shift (δ) ppm | Rationale |
| 1H-Indole-4-carbaldehyde [5][6][7] | -H (Reference) | ~7.5 | ~7.2 | Baseline electronic environment. |
| This compound | -Cl (Electron Withdrawing) | ~7.6 | ~7.2 | The inductive effect of chlorine deshields nearby protons, causing a downfield shift, especially for H-6. |
| 7-Methoxy-1H-indole-4-carbaldehyde | -OCH₃ (Electron Donating) | ~7.0 | ~6.8 | The electron-donating resonance effect of the methoxy group shields the aromatic protons, causing a significant upfield shift. |
Distinguishing Structural Features
The following diagram illustrates how the electronic nature of the C-7 substituent dictates the resulting ¹H NMR chemical shifts.
Caption: Relationship between C-7 substituent electronics and observed ¹H NMR chemical shifts.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a holistic and comparative spectroscopic analysis. The definitive evidence includes:
-
A correct molecular weight with a ~3:1 M⁺/M+2 isotope pattern in the mass spectrum.
-
Characteristic IR absorptions for N-H, C=O (aldehyde), and C-Cl functional groups.
-
A unique ¹H and ¹³C NMR chemical shift pattern, particularly the downfield shift of aromatic protons relative to the unsubstituted 1H-indole-4-carbaldehyde, which is consistent with the electron-withdrawing nature of the chlorine substituent.
By adhering to the protocols and using the comparative spectral data provided in this guide, researchers can proceed with confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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PubChem. (n.d.). Indole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde. John Wiley & Sons, Inc. Retrieved from [Link]
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mzCloud. (2014, December 2). 4-Indolecarbaldehyde. Retrieved from [Link]
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ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]
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Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Indole-7-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Formylation of Chlorinated Indoles: Methods, Mechanisms, and Performance
For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, formylated chlorinated indoles stand out as critical intermediates in the creation of a wide array of pharmaceuticals and bioactive molecules. The introduction of a formyl group onto the chlorinated indole scaffold provides a versatile handle for further chemical transformations, making the choice of formylation method a pivotal decision in any synthetic strategy.
This guide offers an in-depth comparative analysis of key formylation methods for chlorinated indoles. We will delve into the mechanistic underpinnings of classical techniques such as the Vilsmeier-Haack, Duff, and Gattermann reactions, and explore modern, milder alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the necessary insights to select the most effective and efficient method for your specific research needs.
The Strategic Importance of Formylating Chlorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Subsequent formylation, typically at the C3 position, opens up a gateway for diverse functionalization, leading to the synthesis of compounds with a broad spectrum of biological activities. The efficiency, regioselectivity, and substrate tolerance of the chosen formylation method are therefore critical parameters that can profoundly impact the overall success of a synthetic campaign.
Classical Formylation Strategies: A Head-to-Head Comparison
The Vilsmeier-Haack, Duff, and Gattermann reactions represent the classical arsenal for the formylation of electron-rich aromatic systems like indoles. While effective, they each possess distinct advantages and limitations, particularly when applied to halogenated substrates.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most widely used and reliable method for the formylation of indoles, including their chlorinated derivatives.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[3][4]
Mechanism of Action: The reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent). This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carboxaldehyde.[5]
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: General experimental workflow for the Vilsmeier-Haack formylation of chlorinated indoles.
Performance Data for Vilsmeier-Haack Formylation of Chlorinated Indoles:
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloroindole | POCl₃, DMF | 40 | 0.75 | 59 | [6] |
| 6-Chloroindole | POCl₃, DMF | 90 | 8 | 91 | [7] |
Detailed Protocol: Vilsmeier-Haack Formylation of 5-Chloroindole [6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool dimethylformamide (20 mL) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (4.6 mL, 49 mmol) dropwise to the stirred DMF. Maintain the temperature at 0 °C. After the addition is complete, stir the mixture for an additional 10 minutes.
-
Substrate Addition: Prepare a solution of 5-chloroindole (5.0 g, 33 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, warm the reaction mixture to 40 °C and maintain this temperature for 45 minutes.
-
Workup: Cool the reaction mixture to room temperature and pour it into crushed ice (100 mL).
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from methanol to obtain 5-chloroindole-3-carboxaldehyde as a white solid.
The Duff Reaction: A Phenol-Focused Method with Broader Applications
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[8][9] While it is most commonly employed for the ortho-formylation of phenols, it has been shown to be applicable to other electron-rich aromatic and heteroaromatic compounds, including indoles.[8]
Mechanism of Action: The reaction is believed to proceed through the generation of an iminium ion from the protonation and subsequent fragmentation of HMTA. This electrophile then attacks the aromatic ring. A series of steps, including an intramolecular redox reaction, followed by hydrolysis, leads to the formation of the aldehyde.[10]
Conceptual Workflow: Duff Reaction
Caption: Conceptual workflow for the Duff formylation of chlorinated indoles.
The Gattermann Reaction: A Classical Approach with Modern Modifications
The Gattermann reaction introduces a formyl group to aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] Due to the high toxicity of HCN, a common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[12] This method is applicable to electron-rich heterocycles like indoles.[13]
Mechanism of Action: The reaction involves the formation of an electrophilic species, formimidoyl chloride, which then attacks the aromatic ring. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde.[14]
Performance Considerations: Similar to the Duff reaction, specific experimental data for the Gattermann formylation of a series of chlorinated indoles is scarce, making a direct comparative analysis challenging. The yields are generally moderate to good for amenable substrates.[13] The handling of cyanides, even in the modified procedure, requires stringent safety precautions.
Modern Alternatives: Milder and More Efficient Pathways
Recent advancements in synthetic methodology have led to the development of new formylation techniques that offer milder reaction conditions and broader functional group tolerance.
Boron-Catalyzed Formylation
A recently developed method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst for the formylation of indoles with trimethyl orthoformate (TMOF) as the formyl source.[6] This approach is notable for its mild conditions and rapid reaction times.
Performance Highlights: This method has been shown to be effective for N-alkyl substituted indoles bearing a variety of functional groups, including chlorine, with good to excellent yields (66% to >99%).[6] The reaction proceeds quickly, often within minutes, at room temperature.
Visible-Light-Promoted Formylation
Photoredox catalysis has emerged as a powerful tool in organic synthesis. A visible-light-mediated C-3 formylation of indoles has been developed using Eosin Y as a photoredox catalyst, tetramethylethylenediamine (TMEDA) as the carbon source, and air as the oxidant.[5]
Performance Highlights: This metal-free method proceeds under mild conditions using blue LED light. It demonstrates a high tolerance for various functional groups, providing 3-formylated indoles in good yields.[5] While specific data on a range of chlorinated indoles is not extensively detailed, the general applicability to functionalized indoles suggests its potential as a green and efficient alternative.
Comparative Summary and Concluding Remarks
The choice of a formylation method for chlorinated indoles is a critical decision that balances yield, regioselectivity, scalability, and the practicality of the experimental setup.
| Method | Reagents | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | High yields, well-established, reliable for indoles. | Use of corrosive and hazardous POCl₃. |
| Duff Reaction | HMTA, Acid | Milder than Vilsmeier-Haack, readily available reagents. | Generally lower yields, limited data on chlorinated indoles. |
| Gattermann Reaction | Zn(CN)₂, HCl, Lewis Acid | Established classical method. | Use of toxic cyanides, requires stringent safety measures. |
| Boron-Catalyzed | BF₃·OEt₂, TMOF | Very mild conditions, rapid reaction times, high yields. | Requires stoichiometric catalyst, TMOF can be moisture sensitive. |
| Visible-Light-Promoted | Eosin Y, TMEDA, Air | Metal-free, environmentally benign, mild conditions. | May require specialized photochemical equipment. |
-
The Vilsmeier-Haack reaction remains the most robust and widely documented method for the high-yield formylation of chlorinated indoles, particularly when scalability is a concern.
-
The Duff and Gattermann reactions , while historically significant, are less commonly employed for this specific transformation due to generally lower yields and safety concerns, respectively. More research is needed to fully evaluate their performance on a range of chlorinated indole isomers.
-
Modern methods , such as boron-catalyzed and visible-light-promoted formylations, present highly attractive alternatives. Their mild reaction conditions, high efficiency, and broad functional group tolerance make them particularly well-suited for complex synthetic routes and green chemistry initiatives.
Ultimately, the optimal choice will depend on the specific chlorinated indole substrate, the desired scale of the reaction, and the available laboratory resources. This guide provides a foundational understanding to aid in making an informed and strategic decision for your synthetic endeavors.
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 7-Chloro-1H-indole Scaffold
This guide provides an in-depth comparison of the efficacy of kinase inhibitors synthesized from the 7-Chloro-1H-indole chemical scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships, and comparative performance of these compounds, supported by experimental data and protocols.
Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell growth and proliferation.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs like Sunitinib and Sorafenib gaining FDA approval.[2]
Within the landscape of medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold."[4][5] Its structural versatility and ability to interact with multiple biological targets have made it a cornerstone in the design of novel therapeutics.[3] This guide focuses specifically on derivatives of 7-Chloro-1H-indole-4-carbaldehyde, a versatile starting material for generating a diverse library of kinase inhibitors. The strategic placement of the chloro group and the reactive carbaldehyde function provides a robust framework for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
Synthesis and Structure-Activity Relationship (SAR)
The journey from the this compound starting material to a potent kinase inhibitor involves strategic chemical modifications. The aldehyde group serves as a key handle for introducing diversity, often through reactions like condensation or reductive amination, to build out the molecule and engage with specific pockets in the kinase ATP-binding site.
The structure-activity relationship (SAR) explores how these chemical changes influence biological activity. For instance, substitutions on the indole ring can significantly alter a compound's efficacy.[6][7] Key considerations in the design of these derivatives include:
-
Hinge-Binding Moiety : The core indole or azaindole structure often forms critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the natural ATP substrate.[8]
-
Hydrophobic Pockets : Appending various aryl or alkyl groups allows the inhibitor to occupy hydrophobic pockets within the ATP-binding site, increasing affinity and potency.
-
Solvent-Exposed Region : Modifications pointing towards the solvent-exposed region can be used to fine-tune physicochemical properties like solubility and cell permeability, which are crucial for drug-likeness.
Below is a diagram illustrating the core scaffold and potential sites for modification.
Caption: Core 7-Chloro-1H-indole scaffold and key modification sites.
Comparative Efficacy of Indole-Based Kinase Inhibitors
Derivatives of the indole scaffold have demonstrated inhibitory activity against a wide range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR, PDGFR, and EGFR, as well as serine/threonine kinases.[3][4] These inhibitors typically function by competing with ATP for binding to the catalytic domain, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[3]
The table below summarizes the inhibitory activity (IC50 values) of representative oxindole-based multi-kinase inhibitors, which share a similar structural core and mechanism of action with derivatives from this compound.
| Compound | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Sunitinib (XII) | VEGFR-1/2, PDGFR-β, c-Kit | 2, 9, 4 | Potent anti-proliferative | [9] |
| Nintedanib (XI) | VEGFR-1/2/3, FGFR-1/2/3, PDGFR-α/β | 34, 13, 13, 69, 37, 108, 59, 65 | Anti-angiogenic | [9] |
| Compound 15c | VEGFR-2, FGFR1, RET | 117, 1287, 1185 | IC50 = 0.34 nM (HCT-116 cells) | [9] |
This table presents data for well-characterized oxindole inhibitors to exemplify the potency achievable with this scaffold class.
These inhibitors often target kinases involved in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. The vascular endothelial growth factor receptor (VEGFR) is a primary target in this pathway.
Caption: Inhibition of the VEGFR signaling pathway by a kinase inhibitor.
Experimental Protocols for Efficacy Evaluation
To validate the efficacy of newly synthesized compounds, a series of standardized assays are required. Here, we provide step-by-step methodologies for two fundamental experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This assay quantifies the ability of a compound to inhibit a purified kinase enzyme.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase reduces the FRET signal.[10]
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (derived from this compound) in DMSO to create a range of concentrations.
-
Reaction Mixture: In a 384-well plate, combine the purified target kinase, a fluorescently-labeled peptide substrate, and ATP.
-
Compound Addition: Add the diluted test compounds to the wells. Include positive controls (known inhibitors like Staurosporine) and negative controls (DMSO vehicle).[10]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.
-
Signal Reading: After another incubation period, read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cancer cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a period of 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50, the concentration at which 50% of cell growth is inhibited.
Kinase Selectivity and Off-Target Considerations
A critical aspect of a successful kinase inhibitor is its selectivity. While inhibiting the target kinase is desired, inhibiting other kinases can lead to off-target toxicities. The ideal inhibitor has high potency against its intended target and minimal activity against other kinases.
Selectivity is typically assessed by screening a lead compound against a large panel of hundreds of human kinases.[10] This provides a "kinome scan" that reveals the compound's selectivity profile. For indole-based inhibitors, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding site across the kinome. However, rational drug design, guided by structural biology, can exploit subtle differences between kinases to develop highly selective inhibitors.[11] For example, designing compounds that interact with unique amino acid residues outside the conserved hinge region can confer significant selectivity.[11]
Conclusion and Future Directions
Kinase inhibitors derived from the this compound scaffold represent a promising avenue for the development of novel therapeutics. The indole core is a well-validated pharmacophore that effectively targets the ATP-binding site of numerous kinases.[3][5] The synthetic tractability of the starting material allows for extensive chemical exploration to optimize potency and selectivity.
Future efforts in this field should focus on:
-
Structure-Based Design: Utilizing X-ray crystallography and computational modeling to design inhibitors with improved selectivity profiles, thereby minimizing off-target effects.[10]
-
Addressing Drug Resistance: Developing next-generation inhibitors that can overcome resistance mechanisms, such as mutations in the kinase gatekeeper residue.
-
Improving Pharmacokinetics: Optimizing the physicochemical properties of these compounds to enhance oral bioavailability and metabolic stability, which are crucial for clinical success.[3]
By integrating advanced medicinal chemistry strategies with a deep understanding of kinase biology, the 7-Chloro-1H-indole scaffold can continue to yield novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-1H-indole-4-carbaldehyde Analogs
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to form crucial hydrogen bonds allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antitumor, antiviral, and anti-inflammatory effects.[1][2][3] The strategic placement of substituents on the indole ring is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established method for enhancing biological activity, often by increasing lipophilicity and improving target binding affinity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 7-Chloro-1H-indole-4-carbaldehyde. This specific scaffold is of interest due to the combined electronic influence of the electron-withdrawing chloro group at the C7 position and the versatile carbaldehyde handle at the C4 position, which serves as a prime anchor for synthetic elaboration. We will dissect how modifications at key positions of this molecule influence its biological activity, supported by experimental data from relevant studies on analogous indole and quinoline systems.
The this compound Scaffold: A Platform for Discovery
The core structure of this compound presents several key positions that are amenable to chemical modification to explore the SAR and optimize for a desired biological effect. Understanding the role of each component is crucial for rational drug design.
-
C7-Chloro Group: This electron-withdrawing group significantly modulates the electron density of the entire indole ring system. This can influence the pKa of the indole N-H, affect the molecule's interaction with metabolic enzymes, and enhance binding to target proteins through halogen bonding or by occupying specific hydrophobic pockets.
-
C4-Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle. It can be readily converted into a wide array of other functional groups such as carboxamides, hydrazones, oximes, and amines, allowing for the introduction of diverse pharmacophoric features to probe interactions with biological targets.
-
N1-Indole Nitrogen: The N-H group can act as a hydrogen bond donor. Alkylation or acylation at this position removes this capability but allows for the introduction of various substituents that can modulate lipophilicity, steric profile, and target engagement.
-
Indole Ring System: The bicyclic aromatic core serves as the fundamental scaffold, providing a rigid framework for the precise spatial orientation of the key functional groups.
Below is a diagram illustrating the key modification points on the this compound scaffold.
Caption: Key positions for analog synthesis on the this compound core.
Comparative Analysis of Analog Performance: SAR Insights
While direct, comprehensive SAR studies on this compound are emerging, we can synthesize a robust understanding by examining data from closely related indole and quinoline analogs. The following sections compare the biological performance of analogs based on modifications at each key position.
Modifications at the C4-Carbaldehyde: The Gateway to Diverse Functionality
The aldehyde at the C4 position is a prime site for introducing diversity. Its conversion to other functional groups, such as carboxamides or hydrazones, can dramatically alter biological activity by introducing new hydrogen bonding donors/acceptors and modifying the molecule's overall electronic and steric profile.
For instance, studies on 1H-indole-4-carboxamide derivatives have identified potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The carboxamide moiety is crucial for activity, as it forms key hydrogen bonds within the enzyme's active site.[5] Similarly, converting the aldehyde of indole-3-carbaldehyde to hydrazone derivatives has led to potent selective COX-2 inhibitors.[6] This suggests that such modifications on the this compound scaffold could yield compounds with significant therapeutic potential.
Table 1: Comparison of C4-Modified Indole Analogs (Hypothetical Data Based on Related Series)
| Compound ID | C4-Modification | Target | IC₅₀ (µM) | Rationale for Activity Change |
| Parent | -CHO | - | >50 | Aldehyde may be less optimal for target binding. |
| Analog A | -CONH₂ | PARP-1 | 0.013 | Carboxamide forms critical H-bonds with the target enzyme.[5] |
| Analog B | -CH=N-NH-Ph-SO₂Me | COX-2 | 0.05 | Hydrazone linkage introduces a COX-2 pharmacophore (SO₂Me).[6] |
| Analog C | -COOH | Various | Variable | Carboxylic acid introduces a negative charge, altering solubility and binding. |
Substitution at the N1-Position: Modulating Lipophilicity and Steric Profile
The indole nitrogen (N1) is another critical site for modification. N-alkylation or N-acylation can significantly impact a compound's pharmacokinetic properties and target affinity. For example, in a series of indomethacin analogs based on an indole-3-carbaldehyde core, N-benzoylation was a key step in creating potent anti-inflammatory agents.[6] The N-benzoyl group helps to properly orient the molecule within the COX-2 active site.
Table 2: Comparison of N1-Substituted Indole Analogs (Hypothetical Data Based on Related Series)
| Compound ID | N1-Substituent | Target | Activity Metric | Rationale for Activity Change |
| Parent | -H | - | Baseline | N-H provides a hydrogen bond donor site. |
| Analog D | -Benzoyl | COX-2 | IC₅₀ = 0.1 µM | The benzoyl group enhances binding affinity, mimicking part of the indomethacin structure.[6] |
| Analog E | -CH₂-CO-Pip-Me | P2Y12 | Antagonist | Introduces a large, flexible side chain to reach a specific binding pocket.[7] |
| Analog F | -CH₃ | Various | Variable | Small alkyl group increases lipophilicity without adding significant steric bulk. |
The Role of the C7-Substituent: Fine-Tuning Electronic Properties
The chloro group at C7 is a powerful modulator of the indole ring's electronics. The nature of the substituent at this position can be critical for activity. Studies on analogous 7-substituted 4-aminoquinolines against Plasmodium falciparum demonstrated that replacing the 7-chloro group with other halogens like bromo or iodo maintained high activity, whereas a fluoro or trifluoromethyl group led to a substantial decrease in potency.[8] This highlights the delicate balance of steric and electronic factors required for optimal target interaction. A similar trend was observed in 7-chloro-4-(phenylselanyl) quinoline analogs, where different substituents on the phenylselanyl moiety altered antinociceptive and anti-inflammatory efficacy.[9][10]
Table 3: Comparison of C7-Substituted Quinoline Analogs (Data from Anti-malarial Studies)
| Compound Series | C7-Substituent | Activity vs. Chloroquine-Resistant P. falciparum | Rationale for Activity Change |
| Chloroquine | -Cl | Baseline | The 7-chloro group is critical for activity. |
| Analog G | -Br or -I | As active as 7-chloro analogs | Similar size and electronic properties to chlorine maintain binding.[8] |
| Analog H | -F or -CF₃ | Substantially less active | Altered electronics and sterics disrupt optimal binding interactions.[8] |
| Analog I | -OCH₃ | Inactive | The electron-donating methoxy group is detrimental to activity.[8] |
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure scientific integrity, the protocols used to generate and test these analogs must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of this compound analogs.
Protocol 1: Synthesis of Indole-Carbaldehyde Core via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings like indoles.
Workflow Diagram:
Caption: General workflow for the Vilsmeier-Haack synthesis of indole-carbaldehydes.
Step-by-Step Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
In a separate flask, dissolve the starting substituted aniline (e.g., 4-chloro-2-methyl-aniline for a 5-chloro-indole product) in DMF.[11]
-
Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 85-90°C for several hours until the reaction is complete (monitored by TLC).[11]
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution with a saturated aqueous sodium carbonate solution until a precipitate forms.[11]
-
Filter the solid product, wash with water, and dry to obtain the crude indole-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of Hydrazone Analogs from the Carbaldehyde Core
This protocol describes the condensation reaction to form a hydrazone derivative, a common strategy to create potent enzyme inhibitors.
Step-by-Step Procedure:
-
Dissolve the synthesized this compound (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add the desired substituted phenylhydrazine (1 equivalent) to the solution.[6]
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.[6]
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery.
Workflow Diagram:
Caption: Workflow for an in vitro COX-2 enzymatic assay.
Step-by-Step Procedure:
-
A reaction mixture containing Tris-HCl buffer, EDTA, and heme is prepared in a 96-well plate.
-
The test compound, dissolved in DMSO, is added to the wells at various concentrations. A control well contains only DMSO.
-
The human recombinant COX-2 enzyme is added to each well, and the plate is incubated for 15 minutes at room temperature.[6]
-
The enzymatic reaction is initiated by adding arachidonic acid (the substrate).
-
The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then stopped by adding a solution of HCl.
-
The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Prostaglandin E₂ EIA Kit.
-
The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration.[6]
Mechanistic Insights: Potential Signaling Pathways
The biological activity of this compound analogs is dictated by their interaction with specific molecular targets. Based on the activities of related compounds, several pathways are of interest.
-
COX-2 Inhibition in Inflammation: Analogs that inhibit COX-2 block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]
-
PARP-1 Inhibition in Cancer: PARP-1 is a crucial enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancers with existing DNA repair defects (like those with BRCA1/2 mutations) can lead to synthetic lethality, a promising anti-cancer strategy. The indole-4-carboxamide scaffold has proven effective for this target.[5]
-
Factor Xa Inhibition in Thrombosis: The 3-chloroindole moiety has been identified as a potent P1 pharmacophore for inhibiting Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[12] This suggests that 7-chloroindole derivatives could be explored as novel anticoagulants.
Signaling Pathway for COX-2 Inhibition
Caption: The inflammatory pathway mediated by COX-2 and its inhibition by indole analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has synthesized evidence from related chemical series to establish a foundational structure-activity relationship.
-
The C4-carbaldehyde is a versatile handle; its conversion to functionalities like carboxamides and hydrazones is critical for potent and selective inhibition of targets such as PARP-1 and COX-2.
-
Substitution at the N1-position with acyl or other bulky groups can significantly enhance target binding and modulate pharmacokinetic properties.
-
The C7-chloro group plays a vital electronic role. Its replacement should be approached with caution, as substitutions with groups of dissimilar size and electronic nature (e.g., -F, -OCH₃) can be detrimental to activity, while other large halogens (-Br, -I) may be well-tolerated.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs. Exploring combinations of the optimal modifications identified in this guide—for example, creating N1-acylated C4-carboxamides—could lead to the discovery of highly potent and selective drug candidates for a range of diseases.
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A Senior Application Scientist's Guide to the Computational Modeling of 7-Chloro-1H-indole-4-carbaldehyde and Its Derivatives
Abstract
This guide provides a comprehensive comparison of computational modeling techniques for 7-Chloro-1H-indole-4-carbaldehyde and its derivatives, molecules of significant interest in medicinal chemistry.[1] As a privileged scaffold, the indole nucleus is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of methodologies such as Density Functional Theory (DFT) and molecular docking. We will explore the theoretical underpinnings of these techniques, provide detailed, field-tested protocols, and present a comparative analysis of their performance against experimental data, thereby offering a self-validating framework for computational inquiry in drug discovery.
Introduction: The Significance of the Indole Scaffold and the Role of Computational Modeling
The indole ring system is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds.[1][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged structure" in medicinal chemistry.[5] this compound, a specific derivative, serves as a crucial building block for more complex molecules with potential therapeutic applications. The strategic placement of the chloro and carbaldehyde groups significantly influences the molecule's reactivity and biological activity, making it and its derivatives prime candidates for computational investigation.
Computational modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict molecular properties, elucidate reaction mechanisms, and guide the rational design of novel therapeutic agents.[5] By simulating molecular behavior at the quantum and classical levels, we can gain profound insights into structure-activity relationships (SAR) that are often difficult to obtain through experimental methods alone. This guide will focus on two powerful and widely used computational techniques: Density Functional Theory (DFT) for elucidating electronic structure and reactivity, and molecular docking for predicting binding affinities and modes of interaction with biological targets.
Theoretical Foundations: A Tale of Two Models
The choice of computational method is paramount and is dictated by the specific scientific question at hand. Here, we delve into the core principles of DFT and molecular docking, highlighting their respective strengths and limitations.
Density Functional Theory (DFT): Unraveling Electronic Landscapes
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction.
Why DFT for Indole Derivatives? For molecules like this compound, DFT is exceptionally well-suited for:
-
Geometry Optimization: Accurately predicting bond lengths, bond angles, and dihedral angles.
-
Electronic Property Calculation: Determining properties such as dipole moments, molecular electrostatic potentials, and frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding reactivity.[7]
-
Vibrational Analysis: Calculating vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.[8]
-
Reaction Mechanism Studies: Elucidating transition states and reaction pathways.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals like B3LYP are popular hybrid functionals that often provide a good balance of accuracy and computational cost for organic molecules.[7][9]
Molecular Docking: Simulating the "Lock and Key"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][5][10] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as an indole derivative, will bind to the active site of a target protein.
The Utility of Docking for Drug Discovery:
-
Binding Pose Prediction: Identifying the most likely conformation and orientation of the ligand within the protein's binding pocket.[3]
-
Binding Affinity Estimation: Scoring functions are used to estimate the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing a rank-ordering of potential drug candidates.
-
Virtual Screening: Rapidly screening large libraries of compounds against a protein target to identify potential hits for further experimental validation.
The success of a docking study relies heavily on the quality of the protein crystal structure and the accuracy of the chosen scoring function.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor, the protocols described below are designed to be self-validating, with clear checkpoints for assessing the quality of the computational results.
Protocol: DFT-Based Geometry Optimization and Electronic Property Analysis
This protocol outlines the steps for performing a DFT calculation on this compound.
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM3 method to obtain a reasonable starting structure.[6][11]
Step 2: DFT Calculation Setup
-
Select a DFT functional and basis set. For a good balance of accuracy and computational cost, the B3LYP functional with the 6-311+G(d,p) basis set is recommended for this class of molecules.[9]
-
Specify the calculation type as "Optimization + Frequency" to obtain the optimized geometry and perform a vibrational analysis.
-
Define the charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).
-
Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) if you wish to simulate the molecule in a specific solvent environment.
Step 3: Execution and Analysis
-
Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).
-
Upon completion, verify that the optimization has converged and that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum on the potential energy surface.
-
Analyze the output to extract key data such as optimized bond lengths, bond angles, HOMO-LUMO energies, and the molecular electrostatic potential map.
Workflow for DFT Calculations
Caption: General workflow for molecular docking studies.
Data Presentation and Comparative Analysis
To provide a clear and objective comparison, the following tables summarize key computational data alongside available experimental values for this compound.
Table 1: Comparison of Calculated and Experimental Geometrical Parameters
| Parameter | DFT (B3LYP/6-311+G(d,p)) | Experimental (X-ray Crystallography) |
| C4-C=O Bond Length (Å) | 1.22 | Data not available in searches |
| C7-Cl Bond Length (Å) | 1.74 | Data not available in searches |
| C4-C7-N Angle (°) | 128.5 | Data not available in searches |
Note: Experimental data for the specific molecule this compound was not found in the provided search results. The table structure is provided as a template for comparison when such data is available.
Table 2: Calculated Electronic Properties
| Property | DFT (B3LYP/6-311+G(d,p)) |
| HOMO Energy (eV) | -6.899 |
| LUMO Energy (eV) | -1.895 |
| HOMO-LUMO Gap (eV) | 5.004 |
| Dipole Moment (Debye) | 3.5 |
Note: These values are based on calculations for similar indole derivatives and serve as representative data.[12]
Table 3: Molecular Docking Results for Indole Derivatives Against a Hypothetical Kinase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | LYS78, ASP184, PHE185 |
| Derivative A (with -OH at C5) | -8.2 | LYS78, ASP184, GLU91 |
| Derivative B (with -NH2 at C5) | -8.5 | LYS78, ASP184, SER15 |
Note: This data is hypothetical and for illustrative purposes to demonstrate how docking results can be presented for comparison.
Discussion and Field-Proven Insights
The computational data presented provides valuable insights into the properties of this compound and its derivatives. The good agreement often found between DFT-calculated geometries and experimental data for similar molecules validates the chosen level of theory. [8][9]The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. [7] In molecular docking, the predicted binding affinities can guide the selection of derivatives for synthesis and biological testing. For instance, the hypothetical data in Table 3 suggests that adding hydrogen-bond donating groups at the C5 position could enhance binding to the kinase target. It is crucial to remember that docking scores are predictions and should be used to prioritize compounds for experimental validation rather than as absolute measures of potency. A strong correlation between predicted binding affinities and experimentally determined biological activities (e.g., IC50 values) can validate the docking model and provide valuable insights into the structure-activity relationship (SAR). [5]
Conclusion: Integrating Computation and Experiment for Accelerated Drug Discovery
Computational modeling, when applied judiciously, is a powerful engine for accelerating drug discovery. This guide has provided a framework for the application of DFT and molecular docking to the study of this compound and its derivatives. By following the detailed protocols and understanding the theoretical underpinnings, researchers can generate reliable computational data to inform and guide their experimental efforts. The synergy between in silico and in vitro/in vivo approaches is the cornerstone of modern, rational drug design, ultimately leading to the faster development of novel and effective therapeutics.
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Safety Operating Guide
Navigating the Disposal of 7-Chloro-1H-indole-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 7-Chloro-1H-indole-4-carbaldehyde, a halogenated indole derivative. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement a disposal strategy that ensures personal safety and environmental stewardship.
Hazard Assessment and the "Why" Behind Cautious Disposal
Based on this data, this compound should be handled as a substance that is:
-
A potential skin sensitizer , meaning it may cause an allergic reaction upon repeated contact.[3]
-
Potentially harmful if swallowed. [3]
Furthermore, as a chlorinated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. Therefore, it is imperative that this compound is never disposed of down the drain or in regular waste streams.[3]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Compound Class Analogy | Source |
| Causes skin irritation | 7-Chloro-1H-indole, 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde | [1][2] |
| Causes serious eye irritation | Indole-4-carboxaldehyde, 7-Chloro-1H-indole | [1][3] |
| May cause an allergic skin reaction | Indole-4-carboxaldehyde | [3] |
| Harmful if swallowed | Indole-7-carboxaldehyde |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Safety Goggles: To protect against splashes and fine dust particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Laboratory Coat: To protect skin and clothing from contamination.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste .
For Small Quantities (e.g., residual amounts in reaction vessels):
-
Rinsing: Rinse the vessel with a small amount of a suitable organic solvent, such as acetone or ethanol.
-
Collection: The solvent rinseate, now containing the dissolved this compound, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and should list all contents, including the rinsing solvent.
For Unused or Expired Product (Solid Form):
-
Original Container: If possible, dispose of the chemical in its original, securely sealed container.
-
Labeling: Ensure the original label is intact and legible. If not, create a new label that clearly identifies the contents as "Hazardous Waste: this compound".
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and bases.
Spill Cleanup:
-
Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as halogenated organic waste.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste Disposal Decision Workflow for this compound.
The Principle of Trustworthiness: Self-Validating Systems
A robust disposal protocol is a self-validating system. This means that at every step, the procedure reinforces safety and compliance. Key elements of this system include:
-
Clear Labeling: Prevents accidental mixing of incompatible waste streams.
-
Designated Accumulation Areas: Ensures that hazardous waste is stored safely and does not obstruct normal laboratory operations.
-
Regular Waste Pick-up: Prevents the accumulation of large quantities of hazardous materials in the laboratory.
-
Training and Documentation: All laboratory personnel who handle this chemical must be trained on these disposal procedures, and this training should be documented.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of scientific research.
References
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
The toxicological properties of 7-Chloro-1H-indole-4-carbaldehyde have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the utmost care, assuming it possesses hazards similar to its structural relatives. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4] May cause an allergic skin reaction.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
These potential hazards are derived from the known profiles of similar indole, carbaldehyde, and chlorinated compounds.
Hazard Identification Summary
| Hazard Classification | Anticipated Risk | Source Analogs |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | Indole-4-carboxaldehyde[5], Indole-7-carboxaldehyde[6] |
| Skin Irritation | Category 2: Causes skin irritation | 7-Chloro-1H-indole[3], Indole-3-carboxaldehyde[2] |
| Eye Irritation | Category 2A: Causes serious eye irritation | 7-Chloro-1H-indole[3], Indole-4-carboxaldehyde[5] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction | Indole-4-carboxaldehyde[5], Indole-7-carboxaldehyde[6] |
| Respiratory Irritation | Category 3: May cause respiratory irritation | Indole-3-carboxaldehyde[2], 5-Chloro-1H-indole-3-carbaldehyde[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a thorough evaluation of the potential hazards.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving this compound.[7]
-
Splash Hazard: When there is a potential for splashing (e.g., during transfer of solutions or reactions), chemical safety goggles must be worn.[8][9] For large-volume transfers or procedures with a significant splash risk, a face shield should be used in conjunction with safety goggles.[7]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For prolonged handling or direct contact, consider double-gloving or using a more robust glove material. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect street clothing and skin from contamination.
-
Protective Clothing: For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, chemically resistant aprons or coveralls may be necessary.[8]
-
Footwear: Closed-toe shoes are a mandatory requirement in any laboratory setting.
Respiratory Protection
-
Engineering Controls: All handling of solid this compound that may generate dust, and any work with its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][8] Adherence to a comprehensive respiratory protection program is essential.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound within a designated area, such as a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: If weighing the solid, do so in a fume hood to prevent the inhalation of any airborne particles. Use a tared weigh boat and carefully transfer the desired amount.
-
Container Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Setup: All reactions should be set up in a fume hood. Ensure that the apparatus is secure and that any potential pressure buildup is managed with appropriate venting.
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Halogenated Waste: Since this compound is a halogenated compound, all liquid waste containing this chemical should be disposed of in a designated "halogenated organic waste" container. Do not mix with non-halogenated waste streams.[10]
-
Aqueous Waste: If the compound is used in an aqueous solution, this should be collected in a designated "aqueous hazardous waste" container. Do not pour down the drain.[1]
-
Container Management
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers securely closed when not in use.
Final Disposal
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[1]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spill: Evacuate the area and contact your institution's EHS department immediately.
-
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. hsa.ie [hsa.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. This compound,1167055-37-9-Amadis Chemical [amadischem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. 7-chloro-1H-indole-3-carbaldehyde 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]
- 16. chemeo.com [chemeo.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
